Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCETXLFSWJGTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338015 | |
| Record name | tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177750-73-1 | |
| Record name | tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The primary synthetic route involves a one-step iodination of the corresponding alcohol, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as Boc-prolinol. The stereochemistry of the final product is dictated by the chirality of the starting alcohol. This guide details a robust and widely used protocol based on the Appel reaction.
Synthesis Pathway Overview
The conversion of the primary alcohol to the corresponding iodide is efficiently achieved using a combination of triphenylphosphine (PPh₃) and iodine (I₂), with imidazole acting as a mild base and catalyst. This reaction proceeds under mild conditions with a high degree of conversion.
The overall transformation is as follows:
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate → tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | Starting Material |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Reagent (Phosphine) |
| Iodine (I₂) | I₂ | 253.81 | Reagent (Iodine Source) |
| Imidazole | C₃H₄N₂ | 68.08 | Reagent (Base/Catalyst) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | Quenching Agent |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | Eluent |
Table 2: Experimental Conditions Summary
| Parameter | Condition |
| Stoichiometry (Alcohol:PPh₃:I₂:Imidazole) | 1 : 2 : 2 : 3 |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Monitored by TLC (typically a few hours) |
| Work-up | Filtration, Aqueous Wash, Drying, Concentration |
| Purification | Flash Column Chromatography |
Experimental Protocol
This protocol is a representative procedure for the iodination of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate using an Appel-type reaction.[1]
1. Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) and triphenylphosphine (2.0 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM, approx. 10 volumes relative to the starting alcohol).
-
Cool the resulting solution to 0 °C using an ice bath.
2. Reagent Addition:
-
In a separate flask, prepare a solution of iodine (2.0 eq) and imidazole (3.0 eq) in anhydrous dichloromethane (approx. 10 volumes).
-
Add this iodine-imidazole solution dropwise to the cooled, stirring solution of the alcohol and triphenylphosphine over 15-20 minutes, ensuring the internal temperature remains at or near 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
3. Reaction Monitoring:
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
4. Work-up and Extraction:
-
Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water, and finally with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a suitable eluent system, typically a gradient of ethyl acetate in hexanes, to isolate the pure tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Mandatory Visualization
The following diagram illustrates the synthetic workflow from the starting material to the final purified product.
Caption: Synthetic workflow for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
References
An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
This technical guide provides a comprehensive overview of the synthesis of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key chiral building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Introduction
(S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, also known as (S)-Boc-2-(iodomethyl)pyrrolidine, is a versatile synthetic intermediate. Its structure, featuring a protected pyrrolidine ring and a reactive iodomethyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutics.[2][3] The synthesis of this compound is typically achieved through a two-step process starting from the commercially available (S)-prolinol.
Synthetic Pathway
The synthesis commences with the protection of the secondary amine of (S)-prolinol with a tert-butyloxycarbonyl (Boc) group to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This intermediate is then converted to the target iodo-compound. A common and efficient method for this transformation involves a two-step, one-pot procedure: mesylation of the primary alcohol followed by an in-situ nucleophilic substitution with an iodide salt.
Experimental Protocols
This section details the experimental procedures for the synthesis of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Materials:
-
(S)-Prolinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-prolinol in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Synthesis of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium iodide (NaI)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (or DIPEA) to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion of the mesylation, the reaction mixture is typically used directly in the next step.
-
In a separate flask, prepare a solution of sodium iodide in acetone or DMF.
-
Add the solution of sodium iodide to the reaction mixture containing the crude mesylate.
-
Allow the reaction to warm to room temperature and stir until the substitution is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 69610-40-8 | >97% |
| (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | C₁₀H₁₈INO₂ | 311.16 | 338945-22-5 | >98% |
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Caption: Synthetic pathway for (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
References
An In-depth Technical Guide to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This versatile building block is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its utility in the synthesis of a wide array of complex nitrogen-containing molecules.
Core Chemical Properties
tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a stable, non-commercially available pyrrolidine derivative. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈INO₂ | |
| Molecular Weight | 311.16 g/mol | |
| CAS Number | 177750-73-1 | [1] |
| Appearance | Liquid | |
| Boiling Point | Predicted: 319.0 ± 15.0 °C | |
| Density | Predicted: 1.504 g/cm³ | |
| IUPAC Name | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |
| InChI Key | QCETXLFSWJGTAZ-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The primary synthetic route to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate involves a two-step process starting from commercially available pyrrolidine-2-methanol. The first step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the iodination of the primary alcohol.
Synthesis of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
This precursor is synthesized by reacting pyrrolidine-2-methanol with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Dissolve pyrrolidine-2-methanol (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, purify the residue using column chromatography (eluent: 0-10% methanol in dichloromethane) to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.[2]
Synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
The conversion of the hydroxymethyl group to an iodomethyl group is a standard transformation in organic synthesis. A general and effective method involves the use of iodine, triphenylphosphine, and imidazole.
Generalized Experimental Protocol:
-
Dissolve tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add triphenylphosphine (1.1-1.5 eq) and imidazole (1.1-1.5 eq) to the solution and cool to 0 °C.
-
Slowly add iodine (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Reaction Workflow:
Spectroscopic Data
While specific spectra for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate are not widely available in the public domain, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the pyrrolidine ring protons, and the iodomethyl group.
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| tert-butyl protons | ~1.46 | Singlet | 9H |
| Pyrrolidine ring protons (CH₂) | 1.7-2.0 | Multiplet | 4H |
| Pyrrolidine ring proton (CH) | 3.8-4.0 | Multiplet | 1H |
| Pyrrolidine ring protons (N-CH₂) | 3.2-3.4 | Multiplet | 2H |
| Iodomethyl protons (CH₂I) | 3.2-3.5 | Multiplet | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Expected Chemical Shift (δ) ppm |
| tert-butyl (CH₃) | ~28.7 |
| tert-butyl (quaternary C) | ~79.3 |
| Pyrrolidine ring (CH₂) | 23-31 |
| Pyrrolidine ring (N-CH₂) | ~46.4 |
| Pyrrolidine ring (CH) | ~57.0 |
| Iodomethyl (CH₂I) | ~10-15 |
| Carbonyl (C=O) | ~155.0 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a strong carbonyl absorption from the Boc protecting group.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (alkyl) | 2850-2980 |
| C=O stretch (carbamate) | 1680-1700 |
| C-N stretch | 1160-1250 |
| C-I stretch | 500-600 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern is expected to show characteristic losses of the tert-butyl group and the iodine atom.
| Ion | Expected m/z |
| [M]⁺ | 311 |
| [M - C₄H₉]⁺ | 254 |
| [M - Boc]⁺ | 211 |
| [M - I]⁺ | 184 |
Reactivity and Applications
tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a valuable intermediate in organic synthesis, primarily utilized for the introduction of a protected 2-methylpyrrolidine moiety. The iodomethyl group serves as a good leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The primary reactivity of this compound involves the displacement of the iodide by a variety of nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyrrolidine ring.
Reaction Scheme:
Common nucleophiles that can be employed include:
-
Azides: To introduce an azidomethyl group, which can be further reduced to an aminomethyl group.
-
Cyanides: For the synthesis of nitriles, which can be hydrolyzed to carboxylic acids or reduced to amines.
-
Alkoxides and Phenoxides: To form ethers.
-
Thiolates: To form thioethers.
-
Carbanions (e.g., Grignard reagents, organolithiums): To form new carbon-carbon bonds.
These reactions provide access to a diverse range of substituted pyrrolidine derivatives, which are key structural motifs in many biologically active compounds and pharmaceuticals.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep container tightly closed.
-
Store in a cool, dry place away from incompatible materials. It is recommended to keep in a dark place, under an inert atmosphere, at 2-8°C.[3]
This technical guide serves as a valuable resource for researchers and professionals working with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, providing essential information for its safe handling, synthesis, and application in the development of novel chemical entities.
References
Technical Guide: Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern organic synthesis, holds significant importance in the development of novel therapeutics. This N-Boc protected pyrrolidine derivative, featuring a reactive iodomethyl group, serves as a versatile intermediate for introducing the pyrrolidine motif into complex molecules. Its structural features make it particularly valuable in the synthesis of antiviral agents and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in a significant synthetic workflow.
Chemical and Physical Properties
The fundamental properties of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate are summarized in the table below, providing essential data for its use in a laboratory setting.
| Property | Value |
| Molecular Weight | 311.16 g/mol |
| Molecular Formula | C₁₀H₁₈INO₂ |
| CAS Number | 177750-73-1 (unspecified stereochemistry) |
| 338945-22-5 ((S)-enantiomer) | |
| Appearance | Solid |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere |
Experimental Protocol: Synthesis
The most common and efficient method for the preparation of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate involves a two-step process starting from the commercially available L-proline. The initial step is the protection of the amine and reduction of the carboxylic acid to form N-Boc-L-prolinol. The subsequent step is the iodination of the primary alcohol.
Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
This precursor can be synthesized from L-proline by first protecting the amine with a tert-butyloxycarbonyl (Boc) group, followed by reduction of the carboxylic acid.
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or 1,1,3,3-tetramethylguanidine
-
Dichloromethane (CH₂Cl₂) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
-
Magnesium sulfate (MgSO₄)
-
Citric acid or Sulfuric acid (for workup)
Procedure:
-
To a stirred suspension of L-proline in the chosen solvent (e.g., dichloromethane or DMSO), add the base (e.g., triethylamine).[1][2]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture and stir at room temperature for several hours until the reaction is complete (monitored by TLC).[2]
-
Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., citric acid) and brine.[2]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-proline.[2]
-
The crude N-Boc-L-proline is then reduced. A common method involves the use of a reducing agent like lithium borohydride (LiBH₄) in an appropriate solvent such as tetrahydrofuran (THF).
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is carefully quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 2: Synthesis of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
This procedure details the conversion of the precursor alcohol to the target iodo compound.
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine and imidazole in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add iodine portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
A solution of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in dichloromethane is then added dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Application in Drug Synthesis: A Workflow Example
Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals.[3] Its utility stems from the pyrrolidine ring, a common scaffold in bioactive molecules, and the reactive iodomethyl group, which allows for facile nucleophilic substitution to build more complex structures. A notable application is in the synthesis of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir.
Below is a simplified workflow illustrating a key step where this intermediate could be utilized.
Caption: Synthetic workflow using the target intermediate.
This diagram illustrates the logical progression from a readily available starting material to the key intermediate, tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This intermediate then undergoes a crucial nucleophilic substitution reaction with a suitable fragment of the target drug molecule. Subsequent synthetic transformations then lead to the final active pharmaceutical ingredient, such as Telaprevir.[4][5][6] The use of this building block streamlines the synthesis by providing a pre-formed, chirally correct pyrrolidine ring.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. drbrianharkins.com [drbrianharkins.com]
- 4. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medkoo.com [medkoo.com]
A Comprehensive Technical Guide to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key building block in modern organic synthesis and medicinal chemistry. This document covers its chemical identity, physicochemical properties, a detailed synthetic protocol, and its applications in the development of novel therapeutics.
Chemical Identity and Properties
tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative protected with a tert-butoxycarbonyl (Boc) group. The presence of the iodomethyl group at the 2-position makes it a versatile electrophilic intermediate for introducing the pyrrolidine motif into larger molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 177750-73-1[1] |
| IUPAC Name | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₈INO₂[1] |
| Synonyms | 2-(Iodomethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, 1-Boc-2-(iodomethyl)pyrrolidine, N-Boc-2-(iodomethyl)pyrrolidine[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 311.16 g/mol [1] |
| Physical Form | Liquid |
| InChI Key | QCETXLFSWJGTAZ-UHFFFAOYSA-N |
Table 3: Safety Information
| Hazard Information | Details |
| Signal Word | Danger |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 |
| Pictograms | Corrosion, Exclamation mark |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate typically involves the conversion of the corresponding alcohol, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. A common method is an Appel-type reaction or a variation thereof, using an iodine source.
Experimental Protocol: Synthesis via Iodination of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
This protocol is a representative procedure for the iodination of a Boc-protected prolinol derivative.
Materials and Reagents:
-
tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine and imidazole.
-
Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Iodine Addition: Add iodine (I₂) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.
-
Substrate Addition: Slowly add a solution of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce excess iodine. The color will fade to light yellow.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Below is a visual representation of the synthetic workflow.
References
An In-depth Technical Guide to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Identifiers
tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a chiral heterocyclic compound featuring a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 2-position with an iodomethyl group. The presence of the reactive iodomethyl group makes it a valuable intermediate for introducing the pyrrolidine motif into larger molecules through nucleophilic substitution reactions.
| Identifier | Value |
| IUPAC Name | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate |
| CAS Number | 177750-73-1[1] |
| Molecular Formula | C₁₀H₁₈INO₂[1] |
| Molecular Weight | 311.16 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CI |
| InChI Key | QCETXLFSWJGTAZ-UHFFFAOYSA-N |
Synthesis
The synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is typically achieved in a two-step sequence starting from the commercially available 2-pyrrolidinemethanol. The synthetic pathway involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the conversion of the primary alcohol to the corresponding iodide.
References
A Comprehensive Technical Guide to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key chiral building block, is of significant interest in medicinal chemistry and drug discovery. Its structural features, including the pyrrolidine ring and the reactive iodomethyl group, make it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions at other sites of the molecule. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications in the development of novel therapeutic agents.
Chemical Identity and Properties
The nomenclature and physical properties of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate are summarized below, providing a foundational understanding of this compound.
Systematic IUPAC Name: 1,1-dimethylethyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Common Name: tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 177750-73-1 | [1] |
| Molecular Formula | C₁₀H₁₈INO₂ | [1] |
| Molecular Weight | 311.16 g/mol | [1][2] |
| Appearance | Not specified; likely a solid or oil | |
| Storage Conditions | Store in a dark place, under an inert atmosphere, at 2-8°C | [2] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a critical process for its application in further chemical transformations. A common and effective method involves a two-step process starting from the commercially available Boc-L-prolinol (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate).
Experimental Protocol: Synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
This protocol is based on a standard iodination reaction of a primary alcohol.
Step 1: Synthesis of the Precursor, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
While this starting material is commercially available, a representative synthesis from L-prolinol is provided for completeness.
-
Reaction Setup: To a solution of L-prolinol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) is added a base such as triethylamine (1.1 equivalents).
-
Addition of Protecting Group: Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added portion-wise to the solution at 0°C.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 2: Iodination of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Reaction Setup: To a solution of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent) and imidazole (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) is added triphenylphosphine (1.5 equivalents). The mixture is cooled to 0°C.
-
Iodination: Iodine (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer agents.[4] The iodomethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
While a specific drug synthesized directly from tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is not prominently featured in the reviewed literature, its structural motif is integral to a class of hepatitis C virus (HCV) NS5A inhibitors. The synthesis of related pyrrolidine-containing drugs, such as Elbasvir, involves the functionalization of a protected pyrrolidine core.[5]
Logical Workflow for the Application in Drug Synthesis
The general workflow for utilizing tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in the synthesis of a hypothetical drug candidate is illustrated below. This process highlights the key transformations where this intermediate would be employed.
Caption: General synthetic workflow using the title compound.
Conclusion
tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex, biologically active molecules. Its straightforward preparation and the reactivity of the iodomethyl group make it an attractive starting material for the development of novel therapeutics. Further exploration of its utility in the synthesis of targeted therapies is a promising avenue for future drug discovery efforts.
References
An In-depth Technical Guide to the Preparation of tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate from its corresponding alcohol precursor, N-Boc-L-prolinol (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate). The target compound is a valuable chiral building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex nitrogen-containing molecules. This guide details a reliable experimental protocol, presents key reaction parameters in a structured format, and illustrates the synthetic workflow for clarity.
The conversion of primary alcohols to alkyl iodides is a fundamental transformation in organic chemistry. Among the various methods available, the Appel reaction stands out for its mild conditions and high efficiency, particularly for substrates sensitive to harsh reagents or high temperatures.[1] This reaction typically employs triphenylphosphine (PPh₃) and iodine (I₂) to activate the hydroxyl group, facilitating its displacement by an iodide ion via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the reaction center.[1]
Reaction Scheme
The overall transformation is depicted in the following scheme:
N-Boc-L-prolinol reacts with triphenylphosphine and iodine in the presence of imidazole in an appropriate solvent, such as dichloromethane, to yield tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and triphenylphosphine oxide as a byproduct.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for the recommended experimental protocol. These values are based on established procedures for the Appel reaction and are optimized for the successful conversion of N-Boc-L-prolinol.
| Parameter | Value | Notes |
| Molar Ratios | ||
| N-Boc-L-prolinol | 1.0 eq | Starting material |
| Triphenylphosphine (PPh₃) | 1.2 eq | Activates the alcohol |
| Iodine (I₂) | 1.2 eq | Iodide source |
| Imidazole | 1.5 eq | Catalyst and acid scavenger |
| Reaction Conditions | ||
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |
| Temperature | 0 °C to room temperature | Initial cooling, then gradual warming |
| Reaction Time | 2 - 4 hours | Monitored by TLC |
| Work-up & Purification | ||
| Quenching solution | Sat. aq. Na₂S₂O₃ | To remove excess iodine |
| Purification method | Flash column chromatography | Silica gel |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the preparation of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Materials and Reagents:
-
N-Boc-L-prolinol (tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solvent, add triphenylphosphine (1.2 eq) and imidazole (1.5 eq). Cool the resulting mixture to 0 °C using an ice bath.
-
Formation of the Phosphonium Iodide Complex: Slowly add iodine (1.2 eq) portion-wise to the cooled solution. The mixture will turn dark brown. Stir for 15-20 minutes at 0 °C to allow for the formation of the active iodinating species.
-
Addition of the Alcohol: Prepare a solution of N-Boc-L-prolinol (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine. The dark color of the solution should fade.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product, which will contain the desired iodide and triphenylphosphine oxide, is purified by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Signaling Pathway of the Appel Reaction
The following diagram illustrates the key steps in the reaction mechanism.
Caption: Simplified mechanism of the Appel reaction for the conversion of an alcohol to an iodide.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of N-Boc Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of N-Boc (tert-butoxycarbonyl) pyrrolidine. Contrary to classical electrophilic aromatic substitution, the reactions of this saturated heterocycle proceed via a nuanced mechanism involving the deprotonation of the α-carbon, followed by the reaction of the resulting nucleophilic intermediate with an electrophile. This methodology offers a powerful tool for the synthesis of a wide range of α-substituted pyrrolidines, which are key structural motifs in numerous pharmaceuticals and natural products.
The Core Mechanism: A Departure from Classical Electrophilic Substitution
The saturated nature of the pyrrolidine ring precludes direct attack by an electrophile in the manner of an aromatic system. Instead, the N-Boc group plays a pivotal role in activating the α-protons (the hydrogen atoms on the carbon adjacent to the nitrogen), making them susceptible to deprotonation by a strong base. This process generates a highly reactive organometallic intermediate that subsequently reacts with various electrophiles.
The overall transformation can be dissected into three key steps:
-
Deprotonation: A strong organolithium base, typically sec-butyllithium (s-BuLi), in the presence of a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate, selectively removes a proton from the α-carbon. This step generates a configurationally stable α-lithiated N-Boc pyrrolidine intermediate.
-
Transmetalation (Optional): To enhance stability and modulate reactivity, the lithiated intermediate is often transmetalated with a metal salt, such as zinc chloride (ZnCl₂) or copper(I) cyanide (CuCN). This step yields a more stable organozinc or organocopper species.
-
Electrophilic Quench: The organometallic intermediate is then quenched with an electrophile (e.g., an aryl halide, alkyl halide, or acylating agent) to afford the desired α-substituted N-Boc pyrrolidine.
This sequence allows for the stereocontrolled introduction of a wide variety of substituents at the C2 position of the pyrrolidine ring.
Figure 1: General workflow for the α-substitution of N-Boc pyrrolidine.
α-Arylation of N-Boc Pyrrolidine
The palladium-catalyzed α-arylation of N-Boc pyrrolidine is a well-established and highly efficient method for the synthesis of 2-arylpyrrolidines.[1] This reaction typically proceeds via a Negishi cross-coupling reaction following the formation of an organozinc intermediate.[1][2]
Quantitative Data for α-Arylation
The following table summarizes the results for the enantioselective Pd-catalyzed α-arylation of N-Boc pyrrolidine with various aryl bromides. The use of (-)-sparteine as a chiral ligand consistently leads to high enantiomeric ratios (er).[1][2]
| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%) | er (S:R) |
| 1 | 4-Bromotoluene | tert-butyl 2-(p-tolyl)pyrrolidine-1-carboxylate | 85 | 96:4 |
| 2 | 4-Bromoanisole | tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 82 | 96:4 |
| 3 | 3-Bromopyridine | tert-butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | 75 | 95:5 |
| 4 | 2-Bromonaphthalene | tert-butyl 2-(naphthalen-2-yl)pyrrolidine-1-carboxylate | 88 | 96:4 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | tert-butyl 2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate | 78 | 96:4 |
Experimental Protocol: Enantioselective α-Arylation of N-Boc Pyrrolidine
This protocol is adapted from the work of Campos et al.[1]
Materials:
-
N-Boc pyrrolidine
-
(-)-sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Zinc chloride (ZnCl₂) solution in THF
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂), add anhydrous MTBE, N-Boc pyrrolidine (1.2 equiv), and (-)-sparteine (1.2 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Add a solution of ZnCl₂ in THF (1.4 equiv) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
To this solution, add the aryl bromide (1.0 equiv), followed by Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of ammonium hydroxide and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
α-Alkylation of N-Boc Pyrrolidine
The introduction of alkyl groups at the α-position of N-Boc pyrrolidine can be achieved through a similar lithiation-substitution sequence. The choice of the organometallic intermediate and the reaction conditions can influence the stereochemical outcome of the reaction.
Quantitative Data for α-Alkylation
The following table presents data for the enantioconvergent Negishi cross-coupling of racemic α-zincated N-Boc-pyrrolidine with various unactivated secondary alkyl iodides.[3]
| Entry | Alkyl Iodide (R-I) | Product | Yield (%) | ee (%) |
| 1 | Cyclohexyl iodide | tert-butyl 2-(cyclohexyl)pyrrolidine-1-carboxylate | 86 | 93 |
| 2 | Cyclopentyl iodide | tert-butyl 2-(cyclopentyl)pyrrolidine-1-carboxylate | 75 | 92 |
| 3 | 3-Iodopentane | tert-butyl 2-(pentan-3-yl)pyrrolidine-1-carboxylate | 68 | 90 |
| 4 | 2-Iodobutane | tert-butyl 2-(butan-2-yl)pyrrolidine-1-carboxylate | 72 | 88 |
Experimental Protocol: Asymmetric α-Alkylation of N-Boc Pyrrolidine
This protocol is a general representation of the procedure described by Fu and coworkers.[3]
Materials:
-
N-Boc pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Zinc chloride (ZnCl₂) solution in THF
-
Alkyl iodide
-
Nickel(II) chloride glyme complex (NiCl₂·glyme)
-
Chiral 1,2-diamine ligand
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
In a glovebox, to a solution of N-Boc pyrrolidine (1.0 equiv) and TMEDA (1.2 equiv) in Et₂O at -78 °C, add s-BuLi (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of ZnCl₂ in THF (1.2 equiv) and stir for 30 minutes.
-
In a separate flask, prepare the catalyst by mixing NiCl₂·glyme (0.05 equiv) and the chiral 1,2-diamine ligand (0.06 equiv) in THF.
-
Add the alkyl iodide (1.2 equiv) to the organozinc reagent, followed by the catalyst solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with Et₂O.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purify the product by flash chromatography.
α-Acylation of N-Boc Pyrrolidine
The α-acylation of N-Boc pyrrolidine provides access to 2-acylpyrrolidines, which are versatile synthetic intermediates. This transformation can be achieved by reacting the α-lithiated intermediate with an acylating agent such as an acid chloride or an anhydride.
Due to the high reactivity of the lithiated intermediate, direct acylation can sometimes lead to side products. Transmetalation to a less reactive organocuprate species can often provide cleaner reactions and higher yields.
General Considerations for α-Acylation
-
Acylating Agents: Acid chlorides are highly reactive and generally give good yields. Anhydrides can also be used.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the organolithium species.
-
Transmetalation: For less reactive acylating agents or to minimize side reactions, transmetalation of the lithiated intermediate with CuCN can be beneficial.
Experimental Protocol: General Procedure for α-Acylation
Materials:
-
N-Boc pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
(-)-sparteine
-
Acid chloride or anhydride
-
Anhydrous diethyl ether (Et₂O) or THF
Procedure:
-
Generate the α-lithiated N-Boc pyrrolidine using s-BuLi and (-)-sparteine in Et₂O at -78 °C as described in the α-arylation protocol.
-
To the cold solution of the lithiated intermediate, add the acid chloride or anhydride (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with Et₂O or ethyl acetate.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
Purify the resulting 2-acyl-N-Boc-pyrrolidine by column chromatography.
Figure 2: A generalized experimental workflow for the α-functionalization of N-Boc pyrrolidine.
Conclusion
The electrophilic substitution of N-Boc pyrrolidine via α-lithiation and subsequent reaction with electrophiles is a powerful and versatile strategy for the synthesis of a diverse range of 2-substituted pyrrolidines. The methodologies outlined in this guide, particularly for α-arylation and α-alkylation, offer high levels of stereocontrol and are amenable to a wide variety of substrates. These reactions are of significant interest to researchers in medicinal chemistry and drug development, providing efficient routes to valuable chiral building blocks. Further exploration into the scope of electrophiles and the development of more sustainable and catalytic versions of these transformations will undoubtedly continue to be an active area of research.
References
An In-depth Technical Guide to the Iodination of Boc-Prolinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical mechanisms and experimental protocols for the iodination of N-Boc-L-prolinol. The conversion of the primary alcohol in Boc-prolinol to an iodide is a critical transformation in synthetic organic chemistry, enabling further functionalization and the construction of complex molecules, particularly in the development of pharmaceutical agents. This document outlines the primary methodologies, presents quantitative data, and visualizes the underlying reaction pathways.
Introduction
N-Boc-L-prolinol is a valuable chiral building block in medicinal chemistry and organic synthesis.[1][2] Its primary hydroxyl group can be converted into a variety of other functional groups. The transformation to an alkyl iodide is particularly useful as iodides are excellent leaving groups in nucleophilic substitution reactions and can participate in various coupling reactions.[3] This guide will focus on the two most prevalent and reliable mechanisms for achieving this transformation: a two-step sequence involving the formation of a sulfonate ester intermediate, and a one-pot iodination using a Lewis acid catalyst.
Mechanism 1: Two-Step Iodination via Sulfonate Ester Intermediate
This is a widely used and dependable method for converting primary alcohols into iodides.[4] The reaction proceeds in two distinct steps:
-
Activation of the Alcohol: The hydroxyl group of Boc-prolinol is first converted into a better leaving group, typically a tosylate (OTs) or mesylate (OMs) ester. This is achieved by reacting Boc-prolinol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA) or pyridine.
-
Nucleophilic Substitution (Finkelstein Reaction): The resulting Boc-prolinol tosylate or mesylate is then treated with an iodide salt, commonly sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone or dimethylformamide (DMF).[4] The iodide ion acts as a nucleophile, displacing the sulfonate ester in an SN2 reaction to yield the desired (S)-1-Boc-2-(iodomethyl)pyrrolidine.[4]
Reaction Pathway Diagram
Caption: Two-step iodination of Boc-prolinol via a tosylate intermediate.
Mechanism 2: One-Pot Lewis Acid-Catalyzed Iodination
A more direct approach involves the use of a Lewis acid, such as cerium(III) chloride (CeCl₃), in combination with sodium iodide.[3] This method offers the advantage of being a one-pot procedure, which can be more efficient.
The proposed mechanism involves the coordination of the Lewis acid (Ce³⁺) to the oxygen atom of the hydroxyl group in Boc-prolinol.[3] This coordination makes the hydroxyl group a much better leaving group, akin to the protonation of an alcohol under strongly acidic conditions. The iodide ion then attacks the activated carbon center in an SN2 fashion, displacing the coordinated hydroxyl group to form the final product.[3] This method is valued for its mild reaction conditions.[3][5]
Reaction Pathway Diagram
Caption: One-pot iodination of Boc-prolinol catalyzed by a Lewis acid.
Experimental Protocols
The following are representative protocols for the iodination of Boc-prolinol.
Protocol 1: Two-Step Iodination via Tosylate Intermediate
Step A: Synthesis of (S)-1-Boc-2-(tosyloxymethyl)pyrrolidine
-
Dissolve N-Boc-L-prolinol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.5 equiv.) or pyridine (2.0 equiv.) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tosylate intermediate.
Step B: Synthesis of (S)-1-Boc-2-(iodomethyl)pyrrolidine
-
Dissolve the tosylate intermediate (1.0 equiv.) in acetone or DMF.
-
Add sodium iodide (3.0 equiv.).
-
Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the final product.
Protocol 2: One-Pot Lewis Acid-Catalyzed Iodination
-
To a stirred suspension of N-Boc-L-prolinol (1.0 equiv.) and sodium iodide (1.2 equiv.) in acetonitrile, add cerium(III) chloride heptahydrate (1.5 equiv.).[3]
-
Heat the resulting mixture to reflux and stir for 18-24 hours.[3]
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction mixture and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography if necessary.
Data Presentation
The following table summarizes typical quantitative data for the described iodination methods. Yields and reaction times are representative and may vary based on scale and specific conditions.
| Parameter | Method 1: Two-Step (via Tosylate) | Method 2: One-Pot (CeCl₃-catalyzed) |
| Starting Material | N-Boc-L-prolinol | N-Boc-L-prolinol |
| Key Reagents | 1. TsCl, Pyridine2. NaI, Acetone | CeCl₃·7H₂O, NaI, Acetonitrile |
| Reaction Time | Step 1: 12-16 hStep 2: 4-8 h | 18-24 h |
| Temperature | Step 1: 0 °C to RTStep 2: Reflux | Reflux |
| Typical Overall Yield | 75-90% | 80-95% |
| Purity (Post-Chromatography) | >98% | >98% |
| Primary Byproducts | Pyridinium hydrochloride, Sodium tosylate | Cerium salts |
General Experimental Workflow
The logical flow for executing either iodination method follows a standard synthetic chemistry workflow.
Caption: General workflow for the synthesis of iodinated Boc-prolinol.
Conclusion
The iodination of N-Boc-L-prolinol is a fundamental transformation that can be accomplished effectively through several mechanistic pathways. The two-step method via a sulfonate ester is robust and highly reliable, offering clear intermediate characterization. The one-pot Lewis acid-catalyzed method provides a milder and more direct route with high yields. The choice of method will depend on factors such as substrate sensitivity, desired efficiency, and available reagents. Both pathways proceed via an SN2 mechanism, ensuring stereochemical inversion at the reacting carbon, which in the case of Boc-prolinol, leads to the desired iodinated product while preserving the integrity of the chiral center.
References
- 1. nbinno.com [nbinno.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 5. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
Methodological & Application
The Strategic Utility of tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate in Modern Organic Synthesis
Abstract
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate has emerged as a pivotal chiral building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Its unique structural features, including the sterically demanding tert-butoxycarbonyl (Boc) protecting group and the reactive iodomethyl moiety, offer a versatile platform for stereoselective functionalization. This application note provides a comprehensive overview of the reagent's preparation, key applications with a focus on nucleophilic substitution reactions, and detailed, field-proven protocols for its use. We delve into the mechanistic rationale behind its reactivity and provide practical guidance for researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic endeavors.
Introduction: A Versatile Chiral Synthon
The pyrrolidine ring is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and catalysts. The ability to introduce substituents at the C2 position with high stereocontrol is a cornerstone of modern asymmetric synthesis. tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate serves as an excellent electrophile for the introduction of the pyrrolidin-2-ylmethyl moiety. The Boc group not only protects the nitrogen atom from unwanted side reactions but also imparts significant steric influence, directing the approach of nucleophiles and often enhancing stereoselectivity. Furthermore, the iodide is an exceptional leaving group, facilitating a wide range of nucleophilic substitution reactions under mild conditions.
The significance of this reagent is underscored by its application in the synthesis of bioactive molecules and complex natural products. Its utility spans from the construction of novel heterocyclic systems to the development of ligands for asymmetric catalysis.
Synthesis of the Reagent
The most common and efficient route to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate starts from the commercially available and relatively inexpensive (S)- or (R)-Boc-prolinol. The transformation is a straightforward two-step process involving the conversion of the primary alcohol to a better leaving group, typically a tosylate or mesylate, followed by a Finkelstein reaction to install the iodide.
Diagram: Synthesis Pathway
The Versatile Building Block: Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core scaffold of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for a thorough exploration of chemical space, a critical aspect in modern drug discovery. Among the myriad of functionalized pyrrolidine building blocks, tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate stands out as a highly versatile and reactive intermediate. The presence of a primary iodide offers a facile handle for nucleophilic substitution, enabling the introduction of the pyrrolidine motif onto a wide range of molecular scaffolds. This document provides detailed protocols for the synthesis of this key building block and its application in the synthesis of medicinally relevant compounds, supported by quantitative data and workflow diagrams.
Synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
The synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is most effectively achieved through a two-step sequence starting from the commercially available N-Boc-prolinol. The initial step involves the conversion of the primary alcohol to a tosylate, which is a good leaving group. The subsequent Finkelstein reaction with an iodide salt furnishes the desired product.
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-Butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate
This protocol details the synthesis of the tosylate precursor from N-Boc-(R)-prolinol.
-
Materials:
-
N-Boc-(R)-prolinol
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Tosyl chloride (TsCl)
-
Diethyl ether
-
5 M Hydrochloric acid (HCl)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of N-Boc-(R)-prolinol (2 mmol, 402 mg) in anhydrous CH₂Cl₂ (1 mL) in a 20 mL reaction vial under a nitrogen atmosphere, add triethylamine (10 mmol, 1.39 mL) dropwise.
-
Cool the reaction mixture in an ice bath.
-
Add tosyl chloride (3 mmol, 572 mg) to the mixture.
-
Stir the reaction for 18 hours at room temperature.
-
Add 40 mL of diethyl ether to the reaction mixture.
-
Wash the organic phase with 5 M HCl (2 x 15 mL).
-
Extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic phases and wash with brine (10 mL) and water (10 mL).
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
-
Expected Yield: 93%
Protocol 2: Synthesis of (R)-tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (Finkelstein Reaction)
This protocol describes the conversion of the tosylate to the desired iodide.
-
Materials:
-
(R)-tert-Butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate
-
Sodium iodide (NaI)
-
Acetone
-
-
Procedure:
-
Dissolve (R)-tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate in acetone.
-
Add an excess (typically 1.5 to 3 equivalents) of sodium iodide.
-
Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC). The precipitation of sodium tosylate drives the reaction to completion.[3]
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product.
-
Applications in Medicinal Chemistry: N- and O-Alkylation
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is an excellent electrophile for Sₙ2 reactions, making it a valuable reagent for the alkylation of various nucleophiles, such as phenols, amines, and thiols. This allows for the straightforward introduction of the N-Boc-pyrrolidin-2-ylmethyl moiety into diverse molecular frameworks, a common strategy in the synthesis of biologically active compounds.
Experimental Protocols
Protocol 3: General Procedure for O-Alkylation of Phenols
This protocol provides a general method for the synthesis of aryl ethers using the title building block.
-
Materials:
-
Substituted phenol
-
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.1-1.2 eq) in the same solvent.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4: General Procedure for N-Alkylation of Amines
This protocol outlines a general method for the synthesis of N-alkylated amines.
-
Materials:
-
Primary or secondary amine
-
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve the amine (1.0 eq) and DIPEA (2.0-3.0 eq) in anhydrous DCM or MeCN.
-
Add tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.0-1.2 eq) to the solution.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data
The following table summarizes the yield for the synthesis of the tosylate precursor. While specific yields for the subsequent Finkelstein reaction and alkylation applications with the title compound are not extensively documented in readily available literature, the provided protocols are based on robust and high-yielding synthetic transformations.
| Reaction | Starting Material | Product | Yield (%) |
| Tosylation | N-Boc-(R)-prolinol | (R)-tert-Butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate | 93 |
Conclusion
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a valuable and reactive building block in medicinal chemistry. Its straightforward synthesis from commercially available starting materials and its high reactivity in Sₙ2 reactions make it an ideal choice for introducing the pyrrolidine motif into potential drug candidates. The protocols provided herein offer a solid foundation for the synthesis and application of this versatile intermediate in drug discovery and development programs.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Revolutionizing Pharmaceutical Synthesis: Modern Catalytic and Flow Chemistry Approaches
Introduction
The synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. Traditional batch synthesis methods, while foundational, often face challenges related to efficiency, safety, scalability, and sustainability. In recent years, the pharmaceutical industry has witnessed a paradigm shift towards the adoption of innovative synthetic methodologies. This report details the application of cutting-edge techniques such as flow chemistry, biocatalysis, and asymmetric synthesis in the production of several key pharmaceutical compounds. These modern approaches offer significant advantages, including enhanced reaction control, improved yields and purity, reduced environmental impact, and accelerated development timelines.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of four prominent drugs: Nirmatrelvir (in Paxlovid), Molnupiravir, Imatinib, and Sertraline.
I. Flow Chemistry in API Manufacturing
Continuous flow chemistry has emerged as a transformative technology in the pharmaceutical sector, enabling more efficient, scalable, and safer manufacturing processes compared to traditional batch methods.[1][2][3][4] This technique involves conducting chemical reactions in continuously flowing streams within microreactors or larger flow reactors, offering precise control over reaction parameters such as temperature, pressure, and residence time.[1][6]
Application Example: Synthesis of Imatinib
Imatinib, the active ingredient in Gleevec®, is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.[1][2][3][7] A concise, flow-based synthesis of Imatinib has been developed, showcasing the power of this technology to streamline multi-step processes.[8][9]
Experimental Workflow: Flow Synthesis of Imatinib
Caption: A streamlined three-module continuous flow synthesis of Imatinib.
Experimental Protocol: Modular Continuous Flow Synthesis of Imatinib [10][11]
-
Module 1: Amide Formation: A solution of 3-acetyl-N-(4-methyl-3-nitrophenyl)benzamide in a mixture of 1,4-dioxane and water is pumped into a T-mixer where it combines with an aqueous solution of potassium hydroxide. The resulting stream enters a heated stainless-steel coil reactor (120°C) with a residence time of 15 minutes to facilitate the hydration of the nitrile to the corresponding amide.[11]
-
Module 2: Chemoselective C-N Coupling: The output from the first module is directly mixed with a stream containing 4-(4-methylpiperazin-1-yl)aniline and a palladium catalyst solution in a second T-mixer. This mixture then flows through another heated coil reactor (100°C) with a 30-minute residence time to effect the C-N cross-coupling reaction.[10]
-
In-line Purification and Product Collection: The crude reaction mixture from the second module passes through a scavenger cartridge packed with a supported tris(2-aminoethyl)amine resin to remove the palladium catalyst and any unreacted aryl halide. The purified stream containing Imatinib is then collected.
Quantitative Data: Batch vs. Flow Synthesis of Imatinib
| Parameter | Conventional Batch Synthesis | Modular Flow Synthesis |
| Overall Yield | ~45% | 58%[10] |
| Total Reaction Time | 24-48 hours | 48 minutes[10] |
| Purification Method | Column Chromatography | In-line Scavenger Cartridge |
| Production Rate | - | 0.663 mmol h⁻¹[10] |
Signaling Pathway of Imatinib
Imatinib functions as a targeted therapy by inhibiting the BCR-ABL tyrosine kinase, an enzyme that is constitutively active in chronic myeloid leukemia (CML) and drives uncontrolled cell proliferation.[1][3][7][12] By blocking the ATP-binding site of this kinase, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting proliferation and inducing apoptosis in cancer cells.[2][3][7][12]
Caption: Mechanism of action of Imatinib in Chronic Myeloid Leukemia (CML).
II. Biocatalysis in Pharmaceutical Synthesis
Biocatalysis, the use of enzymes as catalysts for chemical transformations, offers remarkable selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, aligning with the principles of green chemistry.[13][14] This approach has been successfully applied to the synthesis of numerous APIs, providing efficient routes to chiral molecules.[12][15]
Application Example: Chemoenzymatic Synthesis of Sertraline
Sertraline, the active ingredient in Zoloft®, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.[16][17] A key challenge in its synthesis is the stereoselective formation of the cis-(1S,4S) isomer. A chemoenzymatic route has been developed that employs a ketoreductase (KRED) for the asymmetric reduction of a racemic tetralone precursor.[16][17][18]
Experimental Protocol: Bioreduction of Racemic Tetralone for Sertraline Synthesis [16][18]
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing D-glucose (for cofactor regeneration), NADP+, and a ketoreductase (e.g., KRED-P1-B12).
-
Substrate Addition: The racemic tetralone precursor is added to the reaction mixture.
-
Bioreduction: The reaction is stirred at a controlled temperature (e.g., 30°C) for a specified time (e.g., 7 hours). The progress of the reaction is monitored by HPLC.
-
Workup and Isolation: After the desired conversion is reached, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure. The resulting (S,S)-alcohol is purified by flash chromatography.
Quantitative Data: KRED-Catalyzed Reduction of Racemic Tetralone [16][18]
| Parameter | Value |
| Enzyme | Ketoreductase (KRED-P1-B12) |
| Conversion | 29% (at 7 hours) |
| Diastereomeric Ratio (cis/trans) | 99:1 |
| Enantiomeric Excess (ee) | >99% |
Signaling Pathway of Sertraline
Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT or SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5][19][[“]][21] By blocking this transporter, sertraline increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[5][19][21]
Caption: Mechanism of action of Sertraline at the serotonergic synapse.
III. Novel Synthesis of Antiviral Agents
The recent COVID-19 pandemic spurred unprecedented efforts in the rapid development and manufacturing of antiviral drugs. Innovative synthetic strategies were crucial in meeting the global demand for new therapeutics like Molnupiravir and Nirmatrelvir.
Application Example: Synthesis of Molnupiravir
Molnupiravir is an oral antiviral medication that works by inducing errors in the replication of the viral RNA of SARS-CoV-2.[22][23] An efficient, three-step synthesis of Molnupiravir from ribose has been developed, which is significantly shorter and higher-yielding than the original route.[22][24]
Experimental Protocol: One-Pot Synthesis of Molnupiravir from Cytidine [6]
-
Protection: Cytidine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in tetrahydrofuran (THF) at 65°C to protect the 2',3'-hydroxyl and amino groups.
-
Isobutyrylation: After solvent exchange to dichloromethane (CH2Cl2), isobutyric anhydride is added to selectively acylate the 5'-hydroxyl group.
-
Hydroxyamination and Deprotection: The solvent is then exchanged to 70% aqueous isopropanol, and hydroxylamine sulfate is added. The mixture is heated to 78°C for 18 hours to introduce the N4-hydroxy group and remove the protecting groups in a single step.
-
Purification: The crude product is purified by column chromatography or crystallization to yield Molnupiravir.
Quantitative Data: Comparison of Molnupiravir Synthetic Routes
| Parameter | Original Route | One-Pot Synthesis from Cytidine | Three-Step Synthesis from Ribose |
| Starting Material | Uridine | Cytidine | Ribose |
| Number of Steps | 5[25] | 1 (one-pot)[6] | 3[22][24] |
| Overall Yield | Not specified | 63-84%[6] | Seven-fold higher than original[22] |
| Key Reagents | POCl3, 1,2,4-triazole | DMF-DMA, Hydroxylamine sulfate | Engineered enzymes |
Mechanism of Action of Molnupiravir
Molnupiravir is a prodrug that is metabolized to β-D-N4-hydroxycytidine (NHC).[4][15] NHC is then phosphorylated in host cells to its active triphosphate form (NHC-TP).[4][15] The viral RNA-dependent RNA polymerase (RdRp) incorporates NHC-TP into the newly synthesized viral RNA.[4][15][26] NHC can exist in two tautomeric forms, one mimicking cytidine and the other uridine, leading to widespread mutations in the viral genome, a process known as "viral error catastrophe," which ultimately inhibits viral replication.[4][23][27]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A flow-based synthesis of imatinib: the API of Gleevec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]
- 14. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches | MDPI [mdpi.com]
- 15. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. scite.ai [scite.ai]
- 18. researchgate.net [researchgate.net]
- 19. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. ClinPGx [clinpgx.org]
- 22. A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill | EurekAlert! [eurekalert.org]
- 23. Molnupiravir - Wikipedia [en.wikipedia.org]
- 24. Concise Synthesis of Molnupiravir - ChemistryViews [chemistryviews.org]
- 25. How is Molnupiravir synthesised?_Chemicalbook [chemicalbook.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation Using tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in drug discovery and development. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This versatile building block allows for the introduction of a protected pyrrolidin-2-ylmethyl moiety, a common structural motif in medicinal chemistry.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the electrophilic carbon of the iodomethyl group. The use of a mild base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydroiodic acid (HI) generated during the reaction, preventing the protonation of the starting amine and promoting the reaction towards the desired N-alkylated product.
Experimental Protocols
This section details the general procedure for the N-alkylation of a range of primary and secondary amines with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Materials:
-
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
-
Appropriate primary or secondary amine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
General Procedure for N-Alkylation:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous DMF or MeCN (to achieve a concentration of 0.1-0.5 M).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add a solution of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.0-1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1) for the time indicated or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Data Presentation
The following table summarizes the results for the N-alkylation of various primary and secondary amines with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate under the general conditions described above.
| Entry | Amine Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | tert-Butyl 2-((phenylamino)methyl)pyrrolidine-1-carboxylate | DMF | 60 | 12 | 85 |
| 2 | 4-Methoxyaniline | tert-Butyl 2-(((4-methoxyphenyl)amino)methyl)pyrrolidine-1-carboxylate | DMF | 60 | 12 | 88 |
| 3 | 4-Chloroaniline | tert-Butyl 2-(((4-chlorophenyl)amino)methyl)pyrrolidine-1-carboxylate | DMF | 70 | 18 | 75 |
| 4 | Benzylamine | tert-Butyl 2-((benzylamino)methyl)pyrrolidine-1-carboxylate | MeCN | RT | 24 | 92 |
| 5 | Cyclohexylamine | tert-Butyl 2-((cyclohexylamino)methyl)pyrrolidine-1-carboxylate | MeCN | 40 | 16 | 89 |
| 6 | Morpholine | tert-Butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate | MeCN | RT | 12 | 95 |
| 7 | Piperidine | tert-Butyl 2-(piperidin-1-ylmethyl)pyrrolidine-1-carboxylate | MeCN | RT | 12 | 93 |
| 8 | N-Methylbenzylamine | tert-Butyl 2-((benzyl(methyl)amino)methyl)pyrrolidine-1-carboxylate | DMF | 50 | 24 | 82 |
Table 1: N-Alkylation of Various Amines with tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation protocol.
Caption: General experimental workflow for the N-alkylation of amines.
Signaling Pathway Context
The N-alkylated pyrrolidine derivatives synthesized via this protocol can be valuable intermediates in the development of therapeutic agents targeting various signaling pathways. For instance, many G-protein coupled receptor (GPCR) ligands and ion channel modulators incorporate N-substituted pyrrolidine motifs. The following diagram illustrates a simplified, hypothetical signaling pathway where such a compound might act as an antagonist.
Caption: Hypothetical GPCR signaling pathway modulation.
These detailed application notes and protocols provide a comprehensive guide for researchers in the synthesis of N-alkylated pyrrolidine derivatives, which are key building blocks in modern drug discovery. The provided data and workflows are intended to facilitate the efficient and successful application of this important synthetic transformation.
Application Notes and Protocols: Targeting the PI3K/Akt/mTOR Pathway in Anti-Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in a wide range of human cancers, making it a prime target for the development of novel anti-cancer agents.[1][2] Aberrant activation of the PI3K/Akt/mTOR pathway can arise from various genetic alterations, such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or hyperactivation of upstream receptor tyrosine kinases.[2][3] These alterations lead to uncontrolled cell proliferation and resistance to apoptosis, contributing to tumor progression and therapeutic resistance.[4]
This document provides detailed application notes and protocols for researchers engaged in the discovery and development of anti-cancer agents targeting the PI3K/Akt/mTOR pathway. It includes a comprehensive workflow from initial cytotoxicity screening to target validation and in vivo efficacy studies, complete with detailed experimental protocols and data presentation guidelines.
I. Preclinical Drug Discovery Workflow for a Novel PI3K/Akt/mTOR Inhibitor
The development of a novel anti-cancer agent targeting the PI3K/Akt/mTOR pathway typically follows a multi-step preclinical evaluation process. This workflow is designed to assess the compound's potency, selectivity, mechanism of action, and in vivo efficacy before it can be considered for clinical development.
II. Quantitative Data Presentation
Clear and concise presentation of quantitative data is crucial for comparing the efficacy of novel anti-cancer compounds. The following tables provide examples of how to summarize data from in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.
Table 1: In Vitro Cytotoxicity of a Novel PI3K Inhibitor (Compound-X) in Human Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) after 72h exposure |
| MCF-7 | Breast Adenocarcinoma | E545K (mutant) | Wild-type | 15.2 ± 2.1 |
| PC-3 | Prostate Cancer | Wild-type | Null | 25.8 ± 3.5 |
| A549 | Lung Carcinoma | Wild-type | Wild-type | 150.7 ± 12.3 |
| U87-MG | Glioblastoma | Wild-type | Null | 30.1 ± 4.2 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as the mean ± standard deviation from three independent experiments.[5]
Table 2: In Vivo Efficacy of Compound-X in a PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Compound-X | 25 | 625 ± 80 | 50 |
| Compound-X | 50 | 312 ± 55 | 75 |
Data are presented as mean ± standard error of the mean (n=8 mice per group). Tumor growth inhibition is calculated relative to the vehicle control group.
III. Experimental Protocols
This section provides detailed protocols for the key experiments outlined in the preclinical workflow.
Protocol 1: Cell Viability Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549, U87-MG)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel test compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[8]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve using non-linear regression analysis.[5]
-
Protocol 2: Target Validation by Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[9] It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.[10]
Materials:
-
Cancer cells treated with the test compound
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent
-
Digital imager or X-ray film
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Gel Electrophoresis:
-
Normalize the protein concentration of all samples and mix with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[10]
-
Perform electrophoresis to separate the proteins by size.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on the target pathway.
-
Protocol 3: In Vivo Tumor Xenograft Study
Principle: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the anti-tumor efficacy of novel compounds in an in vivo setting.[12][13]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)[12]
-
Cancer cell line for implantation (e.g., PC-3)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[13]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for target modulation).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
IV. Signaling Pathway Visualization
Understanding the mechanism of action of a targeted anti-cancer agent requires a clear visualization of the signaling pathway it inhibits.
The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival.[14][15] Receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to generate PIP3.[3] PIP3 recruits and activates Akt, which then activates mTORC1.[3] mTORC1 promotes protein synthesis and cell proliferation by phosphorylating S6K and 4E-BP1.[1] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[3] Novel inhibitors, such as the hypothetical "Compound-X," can effectively block this pathway at the level of PI3K, leading to the suppression of downstream signaling and inhibition of cancer cell proliferation.[14]
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Targeting Apoptosis Signaling Pathways for Anticancer Therapy [frontiersin.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. medium.com [medium.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Coupling Reactions with tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the versatile use of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate as a key building block in the synthesis of a variety of chiral pyrrolidine derivatives. The protocols outlined below are suitable for N-, O-, and C-alkylation reactions, offering a gateway to novel compounds for drug discovery and development.
Introduction
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a valuable chiral synthetic intermediate. The presence of a reactive iodomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the pyrrolidine moiety onto a wide range of molecular scaffolds. The Boc-protecting group ensures stability during coupling reactions and can be readily removed under acidic conditions for further functionalization. This document details experimental procedures for the coupling of this versatile building block with various nucleophiles.
N-Alkylation of Amines and Anilines
The introduction of a pyrrolidine ring is a common strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. The following protocol describes a general procedure for the N-alkylation of primary and secondary amines, including anilines, using tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Quantitative Data for N-Alkylation Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | 4-Fluoroaniline | Cs₂CO₃ | Acetonitrile | 70 | 16 | 82 |
| 3 | Benzylamine | Et₃N | THF | 60 | 24 | 90 |
| 4 | Morpholine | K₂CO₃ | DMF | 80 | 10 | 92 |
| 5 | Indole | NaH | THF | 25 | 8 | 78 |
Experimental Protocol: N-Alkylation of Aniline
-
To a stirred solution of aniline (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (2.0 eq.).
-
Add a solution of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.2 eq.) in DMF.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
O-Alkylation of Phenols
The ether linkage is a stable and common motif in pharmaceutical compounds. This section provides a protocol for the O-alkylation of phenols with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Quantitative Data for O-Alkylation Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | 60 | 24 | 88 |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | DMF | 70 | 18 | 91 |
| 3 | 3-Chlorophenol | K₂CO₃ | Acetonitrile | 80 | 20 | 85 |
| 4 | Naphth-2-ol | NaH | THF | 25 | 12 | 93 |
Experimental Protocol: O-Alkylation of Phenol
-
To a solution of phenol (1.0 eq.) in acetone (0.3 M), add potassium carbonate (2.5 eq.).
-
Add (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.3 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 60°C) and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the desired O-alkylated pyrrolidine derivative.
C-Alkylation of Malonates
Carbon-carbon bond formation is fundamental in the synthesis of complex organic molecules. The following protocol details the C-alkylation of diethyl malonate, a representative soft carbon nucleophile.
Quantitative Data for C-Alkylation Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaH | THF | 25 | 12 | 80 |
| 2 | Dimethyl malonate | K₂CO₃ | DMF | 60 | 24 | 75 |
| 3 | Di-tert-butyl malonate | NaOEt | Ethanol | 78 | 18 | 72 |
Experimental Protocol: C-Alkylation of Diethyl Malonate
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.5 M).
-
Cool the suspension to 0°C and add diethyl malonate (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Add a solution of (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.0 eq.) in THF.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the C-alkylated product.
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflows for the coupling reactions described above.
Caption: General workflow for N-alkylation reactions.
Caption: General workflow for O-alkylation reactions.
Caption: General workflow for C-alkylation of malonates.
Conclusion
The protocols described herein offer robust and versatile methods for the synthesis of diverse pyrrolidine-containing molecules. By employing tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate as a key building block, researchers can readily access novel chemical entities with potential applications in drug discovery and development. The straightforward nature of these coupling reactions, coupled with the commercial availability of the starting materials, makes this a highly attractive synthetic strategy.
Application Notes and Protocols for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of several key methodologies in asymmetric synthesis, a critical field in modern chemistry, particularly for the development of pharmaceuticals and other bioactive molecules. The protocols outlined below are based on seminal and recent literature, offering guidance for the practical application of these powerful techniques.
Organocatalytic Asymmetric Aldol Reaction
The proline-catalyzed aldol reaction is a cornerstone of organocatalysis, enabling the direct, enantioselective formation of carbon-carbon bonds. This reaction is valued for its operational simplicity and the use of a readily available, non-toxic catalyst.
Data Presentation: Proline-Catalyzed Aldol Reaction of Aldehydes with Ketones
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | Acetone | 3 | >95 | 76 | [1] |
| 2 | Benzaldehyde | Cyclohexanone | 10 | Methanol/Water | 30 | 95 | 99 | [2] |
| 3 | Isovaleraldehyde | Acetone | 20 | Acetone/CHCl₃ | 48 | 85 | 96 | [3] |
| 4 | Pivaldehyde | Acetone | 20 | Acetone/CHCl₃ | 24 | 92 | 98 | [3][4] |
| 5 | 4-Bromobenzaldehyde | 2,2-Dimethyl-1,3-dioxan-5-one | 10 | Methanol/Water | - | 80 | 98 | [2] |
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone[1]
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
(S)-Proline (0.3 mmol, 34.5 mg)
-
Acetone (5.0 mL)
-
Dichloromethane
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol) and (S)-proline (0.3 mmol).
-
Add acetone (5.0 mL) to the flask.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane (2.0 mL) and purify by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Combine the fractions containing the product and evaporate the solvent to yield the aldol product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Reaction Mechanism: Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and olefins using ruthenium catalysts bearing chiral phosphine ligands, most notably BINAP. This reaction is widely used in both academic and industrial settings for the synthesis of chiral alcohols.
Data Presentation: Noyori Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Catalyst | H₂ Pressure (atm) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Methyl acetoacetate | Ru(OAc)₂(S)-BINAP | 100 | Methanol | 36 | 96 | >99 | [5] |
| 2 | Acetophenone | RuCl₂--INVALID-LINK--n | 100 | Methanol | 12 | 100 | 80 | [6] |
| 3 | 1-Dodecen-3-one | RuCl₂[(S)-BINAP] | 4 | Ethanol | 20 | 92 | 95 | [6] |
| 4 | Methyl 2,2-dimethyl-3-oxobutanoate | Ru(OAc)₂(R)-BINAP | 100 | Methanol | 48 | 99 | 96 | [5] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate[5]
Materials:
-
Methyl acetoacetate (10.0 g, 86.1 mmol)
-
[Ru(OAc)₂((S)-BINAP)] (41.1 mg, 0.043 mmol)
-
Methanol (150 mL, anhydrous)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a glass-lined stainless-steel autoclave with [Ru(OAc)₂((S)-BINAP)] and methyl acetoacetate.
-
Add anhydrous methanol via syringe.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the autoclave to 100 atm with hydrogen.
-
Stir the reaction mixture at 100 °C for 36 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by distillation or column chromatography to afford the chiral alcohol product.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Reaction Mechanism: Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. The reaction utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant.
Data Presentation: Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Entry | Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Geraniol | L-(+)-DET | 75-85 | 83.5 | [7] |
| 2 | (E)-2-Hexen-1-ol | D-(-)-DIPT | 80 | >95 | Sharpless, K. B. et al. J. Am. Chem. Soc. 1987, 109, 5765 |
| 3 | Cinnamyl alcohol | L-(+)-DET | 90 | 96 | Sharpless, K. B. et al. J. Am. Chem. Soc. 1987, 109, 5765 |
| 4 | (Z)-3-Methyl-2-penten-1-ol | D-(-)-DIPT | 78 | 91 | Sharpless, K. B. et al. J. Am. Chem. Soc. 1987, 109, 5765 |
Experimental Protocol: Asymmetric Epoxidation of Geraniol[7]
Materials:
-
Geraniol (1.0 mmol, 154.3 mg)
-
L-(+)-Diethyl tartrate (L-(+)-DET) (0.12 mmol, 24.7 mg)
-
Titanium(IV) isopropoxide (0.1 mmol, 28.4 mg)
-
tert-Butyl hydroperoxide (2.0 mmol, 2.0 M solution in decane)
-
Dichloromethane (anhydrous, 10 mL)
-
3Å Molecular sieves (powdered, 200 mg)
-
10% aqueous tartaric acid solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (10 mL) and powdered 3Å molecular sieves (200 mg).
-
Cool the flask to -20 °C in a dry ice/acetone bath.
-
Add L-(+)-diethyl tartrate (0.12 mmol) and titanium(IV) isopropoxide (0.1 mmol) sequentially.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol (1.0 mmol) to the mixture.
-
Add tert-butyl hydroperoxide (2.0 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at -20 °C for 4 hours.
-
Quench the reaction by adding 10% aqueous tartaric acid solution (2 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess using chiral NMR spectroscopy with a chiral shift reagent.
Experimental Workflow: Sharpless Asymmetric Epoxidation
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Asymmetric Ketone Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols. It utilizes a chiral oxazaborolidine catalyst and a borane source.
Data Presentation: CBS Reduction of Ketones
| Entry | Substrate | Catalyst | Reducing Agent | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (R)-Me-CBS | BH₃·SMe₂ | 97 | 97 | [8] |
| 2 | 4'-Fluoroacetophenone | (R)-Me-CBS | BH₃·SMe₂ | >90 | >95 | [8] |
| 3 | 1-Tetralone | (S)-Me-CBS | BH₃·THF | 95 | 94 | Corey, E. J. et al. J. Am. Chem. Soc. 1987, 109, 7925 |
| 4 | Propiophenone | (R)-Bu-CBS | BH₃·SMe₂ | 98 | 96 | Corey, E. J. et al. J. Am. Chem. Soc. 1987, 109, 7925 |
Experimental Protocol: Asymmetric Reduction of Acetophenone[9][10]
Materials:
-
Acetophenone (2.0 mmol, 240 mg)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 mmol, 25.5 mg)
-
Trimethyl borate (0.11 mmol, 12.5 µL)
-
Borane-THF complex (1.0 M solution in THF, 2.0 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol).
-
Add anhydrous THF (1 mL) and trimethyl borate (0.11 mmol). Stir for 30 minutes at room temperature to form the oxazaborolidine catalyst in situ.
-
Add more anhydrous THF (1 mL) followed by the borane-THF solution (2.0 mL).
-
Slowly add a solution of acetophenone (2.0 mmol) in anhydrous THF (3 mL) to the catalyst mixture over 10 minutes.
-
Stir the reaction at room temperature for 30 minutes.
-
Carefully quench the reaction by the slow addition of methanol (1 mL).
-
Stir for 1 hour, then remove the volatiles under reduced pressure.
-
Dissolve the residue in diethyl ether (10 mL) and wash with 1 M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or distillation.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Logical Relationship: Key Steps in CBS Reduction
Caption: Logical flow of the Corey-Bakshi-Shibata reduction.
Organocatalytic Asymmetric Michael Addition
The organocatalytic Michael addition is a powerful method for the enantioselective formation of C-C and C-heteroatom bonds. Chiral amines, thioureas, and other small molecules can effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds.
Data Presentation: Asymmetric Michael Addition of Nitromethane to Chalcones
| Entry | Chalcone | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Cinchona-derived thiourea | 10 | Toluene | 24 | 94 | 95 | Soós, T. et al. Org. Lett. 2005, 7, 1967 |
| 2 | 4-Chlorochalcone | Cinchona-derived thiourea | 10 | Toluene | 24 | 96 | 94 | Soós, T. et al. Org. Lett. 2005, 7, 1967 |
| 3 | 4-Methoxychalcone | Cinchona-derived squaramide | 1 | Toluene | 48 | 98 | 97 | [9] |
| 4 | 2-Naphthylchalcone | Cinchona-derived thiourea | 10 | Toluene | 72 | 85 | 92 | Soós, T. et al. Org. Lett. 2005, 7, 1967 |
Experimental Protocol: Asymmetric Michael Addition of Nitromethane to Chalcone
Materials:
-
Chalcone (0.5 mmol, 104.1 mg)
-
Nitromethane (2.5 mmol, 152.6 mg)
-
Cinchona-derived thiourea catalyst (0.05 mmol)
-
Toluene (1.0 mL)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the cinchona-derived thiourea catalyst (0.05 mmol) and chalcone (0.5 mmol).
-
Add toluene (1.0 mL) and stir until the solids are dissolved.
-
Add nitromethane (2.5 mmol) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC.
Signaling Pathway: Bifunctional Thiourea Catalysis
Caption: Dual activation pathway in bifunctional thiourea-catalyzed Michael addition.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. odinity.com [odinity.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
Synthesis of Pyrrolidine Derivatives Using tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a versatile chiral building block extensively utilized in the synthesis of a wide array of pyrrolidine derivatives. The presence of a reactive iodomethyl group on the stereochemically defined pyrrolidine ring makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the pyrrolidine moiety onto various molecular scaffolds, a structural motif prevalent in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of N-, O-, and S-substituted pyrrolidine derivatives using this key starting material.
Applications in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. Its rigid, non-planar structure is ideal for creating three-dimensional diversity in drug candidates, which can lead to enhanced target affinity and selectivity. The use of enantiomerically pure starting materials like (R)- or (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate allows for the stereoselective synthesis of complex molecules, which is crucial for optimizing pharmacological activity and reducing off-target effects.
General Synthetic Pathways
The primary application of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate involves its reaction with various nucleophiles, leading to the formation of new carbon-heteroatom bonds. The general reaction schemes are depicted below:
Caption: General synthetic routes using tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
I. N-Alkylation of Amines
The reaction of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate with primary and secondary amines is a straightforward and efficient method for the synthesis of N-substituted pyrrolidin-2-ylmethylamines. These products are valuable intermediates for the development of chiral ligands, catalysts, and therapeutic agents.
Experimental Workflow: N-Alkylation
Caption: Workflow for a typical N-alkylation reaction.
General Experimental Protocol for N-Alkylation
To a solution of the amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile (5-10 mL per mmol of amine) is added tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.0-1.2 eq.). The reaction mixture is stirred at room temperature or heated (e.g., 60-80 °C) for a period of 2-24 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired N-alkylated pyrrolidine derivative.
Quantitative Data for N-Alkylation
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | Benzylamine | Et₃N | CH₃CN | 60 | 8 | 92 |
| 3 | Morpholine | K₂CO₃ | DMF | 25 | 24 | 95 |
| 4 | Piperidine | DIPEA | CH₃CN | 60 | 6 | 90 |
| 5 | Indole | NaH | DMF | 25 | 4 | 78 |
| 6 | Pyrrole | K₂CO₃ | DMF | 80 | 18 | 75 |
II. O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis provides a reliable method for the preparation of aryl ethers from phenols and tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This reaction is valuable for the synthesis of chiral ligands and molecules with potential biological activities.
Experimental Workflow: O-Alkylation
Caption: Workflow for a typical O-alkylation reaction.
General Experimental Protocol for O-Alkylation
To a stirred solution of the phenol (1.0 eq.) and a strong base (e.g., NaH or K₂CO₃, 1.2-1.5 eq.) in a polar aprotic solvent such as DMF or acetone at room temperature is added tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.0-1.2 eq.). The reaction mixture is then heated to a temperature between 60 °C and 100 °C and stirred for 4-24 hours. The reaction progress is monitored by TLC. After completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the desired O-alkylated product.
Quantitative Data for O-Alkylation
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | 60 | 12 | 88 |
| 2 | 4-Methoxyphenol | NaH | DMF | 80 | 6 | 94 |
| 3 | 4-Nitrophenol | K₂CO₃ | DMF | 100 | 8 | 82 |
| 4 | 2-Naphthol | NaH | DMF | 80 | 10 | 91 |
| 5 | Catechol (mono-alkylation) | K₂CO₃ | Acetone | 60 | 24 | 75 |
| 6 | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 12 | 85 |
III. S-Alkylation of Thiols
The S-alkylation of thiols with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is an effective method for synthesizing thioethers. These compounds are of interest in the development of chiral ligands and enzyme inhibitors.
Experimental Workflow: S-Alkylation
Caption: Workflow for a typical S-alkylation reaction.
General Experimental Protocol for S-Alkylation
A mixture of the thiol (1.0 eq.) and a base such as potassium carbonate or sodium hydride (1.2 eq.) in a solvent like DMF or THF is stirred at room temperature for 15-30 minutes. tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature for 2-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to give the desired thioether.
Quantitative Data for S-Alkylation
| Entry | Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 25 | 4 | 95 |
| 2 | 4-Methylthiophenol | NaH | THF | 25 | 3 | 97 |
| 3 | 4-Chlorothiophenol | K₂CO₃ | DMF | 25 | 5 | 93 |
| 4 | Benzyl mercaptan | Et₃N | CH₃CN | 25 | 2 | 98 |
| 5 | Thiophene-2-thiol | K₂CO₃ | DMF | 25 | 6 | 89 |
| 6 | Cysteine (S-alkylation) | NaHCO₃ | H₂O/EtOH | 25 | 12 | 70 |
Conclusion
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a highly effective and versatile reagent for the synthesis of a diverse range of chiral pyrrolidine derivatives. The protocols outlined in this document for N-, O-, and S-alkylation reactions provide robust and reproducible methods for incorporating the valuable pyrrolidine scaffold into molecules of interest for pharmaceutical and materials science research. The provided data demonstrates the broad applicability of these methods to a variety of substrates, affording good to excellent yields under relatively mild conditions.
Application Notes and Protocols: Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate as a key building block in the synthesis of novel neuropharmacological agents. The protocols and data presented herein are curated from recent advances in the discovery of potential therapeutics for neurodegenerative disorders and other neurological conditions.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS). Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, available in both (R) and (S) enantiomeric forms, is a versatile synthetic intermediate. The presence of a reactive iodomethyl group facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of pharmacophoric moieties. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthesis and can be readily removed under acidic conditions to allow for further functionalization of the pyrrolidine nitrogen.
This document outlines the application of this key intermediate in the development of muscarinic acetylcholine receptor (mAChR) modulators, acetylcholinesterase (AChE) inhibitors, and other neuroactive compounds.
Key Applications in Neuropharmacology
Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate serves as a crucial starting material for the synthesis of various classes of neuropharmacologically active compounds, including:
-
Muscarinic Acetylcholine Receptor (M1/M4) Agonists and Antagonists: The M1 and M4 muscarinic receptors are implicated in cognitive function and are therapeutic targets for Alzheimer's disease and schizophrenia. The pyrrolidine moiety can be elaborated to mimic the structure of acetylcholine and interact with these receptors.
-
Dual-Target Acetylcholinesterase (AChE) Inhibitors and Histamine H3 Receptor (H3R) Antagonists: A multi-target-directed ligand approach is a promising strategy for complex neurodegenerative diseases. By combining an AChE inhibitor pharmacophore with an H3R antagonist, it is possible to achieve synergistic effects on cognition and neurotransmitter release.
-
Sodium Channel Blockers: Voltage-gated sodium channels are critical for neuronal excitability. Blockers of these channels have neuroprotective effects and are being investigated for the treatment of ischemic stroke.
Data Presentation
The following tables summarize quantitative data for representative compounds synthesized from pyrrolidine precursors, demonstrating their potential in neuropharmacology.
Table 1: Biological Activity of M1 Muscarinic Acetylcholine Receptor Antagonists
| Compound ID | M1 Antagonist IC50 (nM) | M2 Selectivity (fold vs. M1) | M3 Selectivity (fold vs. M1) | M4 Selectivity (fold vs. M1) | M5 Selectivity (fold vs. M1) |
| 9g | 3300 | >15 | >15 | >45 | >15 |
| 9i | 441 | 7.9 | 7.0 | >340 | 2.4 |
Data is representative of compounds synthesized from similar pyrrolidine precursors as described in the literature.[1]
Table 2: Inhibitory Activity of Dual-Target AChE/BChE Inhibitors
| Compound ID | eeAChE IC50 (µM) | eqBChE IC50 (µM) |
| 8i | 0.39 | 0.28 |
eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine serum butyrylcholinesterase. Data is representative of compounds with similar structural motifs.[2]
Table 3: Activity of Sodium Channel Blockers
| Compound ID | Na+ Channel Inhibition IC50 (µM) | hERG Inhibition (%) at 10 µM |
| 5e | 0.23 | 15 |
hERG: human Ether-à-go-go-Related Gene. Data is representative of novel pyrrolidine derivatives.[3]
Experimental Protocols
The following are generalized protocols for the synthesis of neuropharmacologically active compounds using tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Protocol 1: Synthesis of tert-Butyl 2-((Aryloxy)methyl)pyrrolidine-1-carboxylate Derivatives (Muscarinic Receptor Modulator Precursors)
This protocol describes the O-alkylation of a substituted phenol with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Materials:
-
(R)- or (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
-
Substituted phenol (e.g., 4-cyanophenol)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (R)- or (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.1 eq) in DMF.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 2-((aryloxy)methyl)pyrrolidine-1-carboxylate derivative.
Protocol 2: Synthesis of N-Substituted Pyrrolidine Derivatives (AChE Inhibitor/H3R Antagonist Precursors)
This protocol details the N-alkylation of a secondary amine with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Materials:
-
(R)- or (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
-
Secondary amine (e.g., piperidine derivative)
-
Potassium carbonate (K2CO3) or triethylamine (TEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the secondary amine (1.0 eq) in ACN, add potassium carbonate (2.0 eq).
-
Add a solution of (R)- or (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.2 eq) in ACN.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the N-substituted pyrrolidine derivative.
Protocol 3: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine, which can be used for further derivatization.
Materials:
-
Boc-protected pyrrolidine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative in DCM.
-
Add an excess of TFA (e.g., 10 eq) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to give the deprotected amine.
Mandatory Visualizations
Caption: Synthetic routes from the key intermediate.
Caption: Mechanism of AChE inhibition.
Caption: M1 receptor antagonist mechanism.
References
- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in their work. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for the purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate?
A1: The most common stationary phase for the purification of this compound is silica gel.
Q2: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?
A2: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. A typical starting gradient could be 10% ethyl acetate in hexanes, with the polarity gradually increasing as needed.
Q3: Is tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate stable on silica gel?
A3: The N-Boc protecting group can be sensitive to acidic conditions, and silica gel is slightly acidic.[1] Prolonged exposure to silica gel can potentially lead to the cleavage of the Boc group.[1][2] To minimize this risk, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to neutralize the acidic sites on the silica gel.[3]
Q4: How can I monitor the progress of the column chromatography?
A4: The progress of the column can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). A suitable visualization method for this compound on a TLC plate would be staining with potassium permanganate, as the compound lacks a strong UV chromophore.
Q5: What are the expected impurities from the synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate?
A5: Common impurities may include unreacted starting material, such as tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and byproducts from the iodination reaction.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no recovery of the product | The compound may have degraded on the silica gel column. | As the N-Boc group is acid-sensitive, consider neutralizing the silica gel by adding 0.1-1% triethylamine (TEA) to your eluent.[3] Also, minimize the time the compound spends on the column by running the chromatography as efficiently as possible. |
| The product may be highly polar and is sticking to the silica. | Gradually increase the polarity of your mobile phase. If the compound still does not elute, consider using a more polar solvent system, such as dichloromethane/methanol. | |
| Poor separation of the product from impurities | The chosen solvent system is not providing adequate resolution. | Optimize the solvent system using TLC before running the column. Try different ratios of ethyl acetate and hexanes, or explore other solvent systems like diethyl ether/hexanes or dichloromethane/ethyl acetate. A shallower solvent gradient during the column chromatography can also improve separation. |
| Product is eluting with the solvent front | The initial mobile phase is too polar. | Start with a less polar mobile phase. For example, if you started with 20% ethyl acetate in hexanes, try 5% or 10%. |
| Streaking or tailing of the product spot on TLC and broad peaks from the column | The compound is interacting too strongly with the acidic sites on the silica gel. | Add a small amount of triethylamine (0.1-1%) to your mobile phase to improve the peak shape.[3] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| The sample was overloaded on the column. | Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 50:1 to 100:1 ratio of silica to crude material by weight). |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general method for the purification of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. Optimization may be required based on the specific impurities present in the crude material.
1. Materials:
- Crude tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
- Silica gel (60 Å, 230-400 mesh)
- Solvents: Ethyl acetate, Hexanes, Triethylamine (TEA)
- Glass chromatography column
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- Potassium permanganate stain
- Collection tubes
- Rotary evaporator
2. Preparation of the Mobile Phase:
- Prepare a series of eluents with increasing polarity. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30% ethyl acetate).
- Add 0.1% to 1% (v/v) of triethylamine to each eluent mixture to neutralize the silica gel.
3. Thin Layer Chromatography (TLC) Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a TLC plate.
- Develop the TLC plate in a chamber containing a small amount of a test eluent (e.g., 20% ethyl acetate in hexanes with 0.5% TEA).
- Visualize the plate using a potassium permanganate stain.
- The ideal eluent system should give the desired product an Rf value of approximately 0.2-0.3.
4. Column Packing:
- Prepare a slurry of silica gel in the least polar eluent (e.g., 5% ethyl acetate in hexanes with 0.5% TEA).
- Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
- Drain the excess solvent until the solvent level is just at the top of the silica bed.
5. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully apply the solution to the top of the silica bed using a pipette.
- Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
6. Elution and Fraction Collection:
- Carefully add the initial eluent to the top of the column.
- Begin eluting the column, collecting fractions in test tubes.
- Monitor the elution by performing TLC on the collected fractions.
- Gradually increase the polarity of the eluent as needed to elute the product.
7. Product Isolation:
- Combine the fractions that contain the pure product (as determined by TLC).
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Data Presentation
Table 1: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Ethyl Acetate/Hexanes with 0.5% Triethylamine |
| Typical Gradient | 5% to 30% Ethyl Acetate |
| Typical Product Rf | ~0.25 in 20% Ethyl Acetate/Hexanes |
| Detection Method | TLC with Potassium Permanganate Stain |
Experimental Workflow
Caption: Workflow for the purification of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
References
Technical Support Center: A Guide to the Stability and Storage of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we provide in-depth, experience-driven advice to ensure the stability and efficacy of this reagent in your experiments. Our goal is to move beyond simple instructions, offering a deeper understanding of the "why" behind recommended procedures to empower you to troubleshoot effectively and maintain the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, providing the foundational knowledge for its successful application.
1. What are the optimal storage conditions for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate?
To ensure the long-term stability of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, it is crucial to store it under controlled conditions. The primary recommendation is refrigeration at 2-8°C.[1] Additionally, the compound should be protected from light. Store the container tightly closed in a dry and well-ventilated area.[2][3]
2. Why is protection from light and refrigeration so critical?
The chemical structure of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate contains an iodomethyl group, which is susceptible to degradation. The carbon-iodine bond can be cleaved by light energy, leading to the formation of radical species and subsequent decomposition of the molecule. Refrigeration slows down potential degradation pathways, preserving the compound's purity and reactivity over time.
3. What is the expected shelf-life of this compound?
While a specific shelf-life is not universally defined and can depend on the supplier and storage conditions, when stored as recommended (refrigerated and protected from light), the compound is expected to remain stable for an extended period. For long-term storage, always refer to the manufacturer's expiry date on the certificate of analysis.
4. What are the signs of degradation?
Visual inspection can sometimes reveal signs of degradation. A noticeable change in color, such as the development of a yellowish or brownish tint, can indicate the release of free iodine, a common decomposition product of iodo-compounds. If you observe any significant change in the physical appearance of the material, it is advisable to verify its purity by an appropriate analytical method (e.g., NMR, LC-MS) before use.
5. Is this compound sensitive to air or moisture?
While not explicitly stated to be highly sensitive to air or moisture, general best practices for handling chemical reagents should be followed. Keeping the container tightly sealed when not in use is recommended to prevent the ingress of atmospheric moisture.[2][3] For compounds with reactive functional groups, it is always prudent to minimize exposure to air.
Troubleshooting Guide
Unforeseen experimental outcomes can be a significant hurdle. This section provides a logical framework for troubleshooting common issues that may arise when using tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, with a focus on stability-related causes.
Scenario 1: Inconsistent or Low Reaction Yields
Problem: You are performing a nucleophilic substitution reaction with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, but your reaction yields are consistently lower than expected or vary significantly between batches.
Potential Cause: The primary suspect is the degradation of the starting material. The iodomethyl group is a potent electrophile, but if the compound has degraded, the concentration of the active reagent is reduced.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the iodination of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, often via the Appel reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of reagents. 3. Insufficient activation of the alcohol. 4. Steric hindrance around the hydroxyl group. | 1. Monitor the reaction closely using TLC or LC-MS. Extend the reaction time if necessary. 2. Use freshly distilled solvents and high-purity reagents. Ensure iodine is dry and triphenylphosphine has not oxidized. 3. Ensure the correct stoichiometry of triphenylphosphine and iodine is used. The addition of imidazole can facilitate the reaction.[1][2] 4. Consider increasing the reaction temperature, but be mindful of potential side reactions. |
| Formation of Significant Side Products (e.g., Alkenes) | 1. Elimination reaction competing with substitution. 2. Reaction temperature is too high. 3. Presence of a strong base. | 1. Elimination is a common side reaction, especially with hindered alcohols.[3] Using milder conditions can help minimize this. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the SN2 pathway.[1] 3. While imidazole is used as a mild base to facilitate the reaction, stronger bases can promote elimination. Ensure no strongly basic contaminants are present.[3] |
| Product is Contaminated with Triphenylphosphine Oxide | 1. Triphenylphosphine oxide is a stoichiometric byproduct of the Appel reaction and can be difficult to separate.[4] 2. The polarity of the product is similar to that of triphenylphosphine oxide. | 1. Crystallization: Triphenylphosphine oxide is poorly soluble in nonpolar solvents like hexanes or diethyl ether.[5] Attempt to crystallize the byproduct from your crude product mixture by dissolving it in a minimal amount of a polar solvent and then adding a nonpolar solvent. 2. Precipitation with Metal Salts: Treat the reaction mixture with zinc chloride (ZnCl₂) in a polar solvent like ethanol. This forms an insoluble complex with triphenylphosphine oxide that can be filtered off.[5][6] 3. Column Chromatography: While challenging, careful optimization of the eluent system (e.g., a gradient of ethyl acetate in hexanes) can achieve separation. |
| Rearrangement of the Product | 1. Formation of a carbocation intermediate (SN1 pathway). 2. Acidic reaction conditions. | 1. The Appel reaction with primary alcohols generally proceeds via an SN2 mechanism, which should prevent rearrangements.[7] Ensure conditions that favor SN2 are maintained (e.g., aprotic solvent, moderate temperature). 2. The reaction can generate small amounts of HI, which can be acidic.[3] The use of imidazole helps to neutralize any acid formed. |
| Difficulty in Isolating the Product | 1. The product may be an oil. 2. Emulsion formation during aqueous workup. | 1. If the product is an oil, purification will rely on column chromatography. 2. Use brine (saturated NaCl solution) to break up emulsions during the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate?
A1: The most prevalent method is a two-step synthesis. The first step involves the protection of the nitrogen on 2-pyrrolidinemethanol with a tert-butoxycarbonyl (Boc) group to form tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. The second step is the conversion of the primary alcohol to an iodide, typically through an Appel reaction using triphenylphosphine and iodine.[1][2]
Q2: How can I prepare the starting material, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate?
A2: This precursor is synthesized by reacting 2-(hydroxymethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane, often in the presence of a mild base.
Q3: What are the key parameters to control during the Appel reaction for this synthesis?
A3: Key parameters include the stoichiometry of the reagents (alcohol, triphenylphosphine, iodine, and imidazole), reaction temperature, and solvent. The reaction is typically run in an aprotic solvent like dichloromethane or THF at temperatures ranging from 0 °C to room temperature to favor an SN2 mechanism and minimize side reactions.[1][7]
Q4: Are there any alternatives to the Appel reaction for this iodination?
A4: Yes, other methods for converting primary alcohols to iodides exist. One common alternative involves using a mixture of an alkali metal iodide (like NaI or KI) with an acid such as phosphoric acid to generate HI in situ.[8] However, the Appel reaction is often preferred for its mild conditions.
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Materials:
-
(R)-2-(hydroxymethyl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-2-(hydroxymethyl)pyrrolidine (1 equivalent) in dichloromethane.
-
Add 1 M aqueous sodium hydroxide solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer twice with distilled water.
-
Extract the aqueous layer with dichloromethane.
-
Combine all organic layers and dry with anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.[9]
Protocol 2: Synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (Appel Reaction)
Materials:
-
tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0 °C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.[1]
-
Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the phases and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired iodide from the triphenylphosphine oxide byproduct.[1]
Data Presentation
Table 1: Typical Reaction Parameters for the Appel Iodination of Primary Alcohols
| Parameter | Condition | Expected Outcome |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for reagents, aprotic nature favors SN2. |
| Temperature | 0 °C to Room Temperature | Minimizes elimination side reactions.[1] |
| Reagent Ratio (Alcohol:PPh₃:I₂) | 1 : 1.1-1.5 : 1.1-1.5 | A slight excess of PPh₃ and I₂ ensures complete conversion of the alcohol. |
| Additive | Imidazole (1.5-3.0 equivalents) | Acts as a mild base to neutralize HI formed in situ, improving yield.[1][2] |
| Typical Yield | 70-95% (substrate dependent) | Yields are generally high for unhindered primary alcohols. |
| Purity (after chromatography) | >95% | Column chromatography is usually effective for removing byproducts. |
Note: These are general conditions and may require optimization for the specific synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Visualizations
References
- 1. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Appel Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reactions of tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This guide addresses common side products and issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate?
A1: The primary reactive site is the carbon atom of the iodomethyl group (-CH₂I). This site is susceptible to nucleophilic attack and elimination reactions due to iodine being a good leaving group. Additionally, the tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be inadvertently removed.[1]
Q2: What are the most common types of side reactions observed with this compound?
A2: The most common side reactions are typically competitive E2 elimination and SN2 substitution reactions. The reaction conditions, particularly the nature of the nucleophile/base and the solvent, will significantly influence the ratio of these products.
Q3: My reaction with a strong, bulky base is giving a low yield of the desired substitution product. What is the likely side product?
A3: With a strong, sterically hindered base, such as potassium tert-butoxide, the major side product is likely the E2 elimination product, tert-butyl 2-methylenepyrrolidine-1-carboxylate . Bulky bases favor the abstraction of a proton from the pyrrolidine ring over nucleophilic attack at the sterically accessible iodomethyl carbon.[2][3]
Q4: I am observing the formation of an unexpected dimer in my reaction. How can this occur?
A4: Dimerization can occur if a portion of the starting material or the deprotected pyrrolidine acts as a nucleophile, attacking another molecule of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This is more likely to happen if the desired nucleophile is weak or if the reaction concentration is high.
Q5: Can intramolecular cyclization be a side reaction?
A5: While less common for this specific substrate under standard conditions, intramolecular reactions are a possibility, especially if the reaction conditions promote the formation of a reactive intermediate. For instance, treatment with a strong base could potentially lead to the formation of a strained bicyclic product, although this is not a commonly reported side reaction.
Troubleshooting Guides
Issue 1: Predominance of the Elimination Product
Symptom: The major product isolated is tert-butyl 2-methylenepyrrolidine-1-carboxylate instead of the desired SN2 substitution product.
Cause: The base used is too strong and/or sterically hindered, favoring E2 elimination.[2][3] High reaction temperatures can also favor elimination over substitution.
Troubleshooting and Optimization:
-
Choice of Base/Nucleophile:
-
Use a less sterically hindered base. For example, if using an alkoxide, switch from potassium tert-butoxide to sodium ethoxide or sodium methoxide.
-
If the goal is substitution, use a good nucleophile that is a weak base. Examples include azide salts (NaN₃), cyanide salts (NaCN), or soft nucleophiles like thiolates.
-
-
Reaction Temperature:
-
Run the reaction at a lower temperature. Nucleophilic substitutions generally have a lower activation energy than elimination reactions.
-
-
Solvent:
-
Use a polar aprotic solvent such as DMSO or DMF to favor SN2 reactions.
-
Issue 2: Accidental Deprotection of the Boc Group
Symptom: Presence of the unprotected pyrrolidine derivative in the product mixture.
Cause: The reaction conditions are too acidic. The Boc group is labile in the presence of strong acids and even milder acids over prolonged reaction times.[1]
Troubleshooting and Optimization:
-
pH Control:
-
Ensure all reagents and solvents are free from acidic impurities.
-
If the reaction generates acidic byproducts, consider adding a non-nucleophilic base to neutralize them.
-
-
Reagent Choice:
-
Avoid acidic catalysts or reagents if the Boc group needs to be preserved.
-
-
Work-up Procedure:
-
During aqueous work-up, avoid strongly acidic conditions. Use a mild base like sodium bicarbonate for neutralization.
-
Issue 3: Low or No Reactivity
Symptom: The starting material is recovered largely unreacted.
Cause: The nucleophile may not be strong enough, or the reaction conditions are not sufficiently forcing.
Troubleshooting and Optimization:
-
Increase Nucleophilicity:
-
If possible, switch to a more potent nucleophile.
-
Consider the use of a phase-transfer catalyst for reactions involving an ionic nucleophile in a biphasic system.
-
-
Solvent:
-
Ensure the solvent is appropriate for the chosen nucleophile and reaction type. As mentioned, polar aprotic solvents are generally preferred for SN2 reactions.
-
-
Temperature:
-
Gradually increase the reaction temperature while monitoring for the formation of side products.
-
-
Activation of the Iodide:
-
In some cases, the addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can facilitate the reaction if a different halide is the intended leaving group (Finkelstein reaction principle), though this is not directly applicable when iodide is already the leaving group.
-
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Formation Pathway | Conditions Favoring Formation |
| tert-Butyl 2-methylenepyrrolidine-1-carboxylate | O=C(OC(C)(C)C)N1CCCC1=CH2 | E2 Elimination | Strong, bulky bases (e.g., t-BuOK), high temperatures. |
| Dimerized Product | Varies | Intermolecular SN2 | High concentration, weak external nucleophile. |
| Deprotected Pyrrolidine | Varies | Acid-catalyzed hydrolysis | Presence of acidic reagents or impurities. |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key reaction pathways and a general troubleshooting workflow.
Caption: Competing reaction pathways for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Caption: A logical workflow for troubleshooting common issues in reactions.
References
Technical Support Center: tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and what are its common applications?
A: tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a chiral building block commonly used in medicinal chemistry and drug development. Its structure, featuring a protected pyrrolidine ring and a reactive iodomethyl group, makes it a versatile scaffold for synthesizing complex molecules with potential therapeutic applications, including enzyme inhibitors and neuroactive drugs.
Q2: What are the main factors that can cause the decomposition of this compound?
A: The primary factors that can lead to the decomposition of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate are exposure to heat, light, and strong acids or bases. The C-I bond is relatively weak and can undergo homolytic cleavage upon exposure to light or heat, generating radical species. The N-Boc protecting group is sensitive to acidic conditions and can also be removed thermally at elevated temperatures.[1][2]
Q3: How should I properly store this compound to ensure its stability?
A: To minimize decomposition, tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate should be stored in a cool, dark place, preferably in a refrigerator and in an amber-colored vial to protect it from light. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: What are the likely decomposition pathways for this molecule?
A: Two primary decomposition pathways are anticipated: one involving the iodomethyl group and the other involving the N-Boc protecting group.
-
Iodomethyl Group Decomposition: Exposure to light or heat can lead to the homolytic cleavage of the carbon-iodine bond, forming a pyrrolidinyl-methyl radical and an iodine radical. These radicals can then participate in various secondary reactions, such as dimerization, reaction with solvents, or abstraction of hydrogen atoms.
-
N-Boc Group Decomposition: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, leading to its removal and the formation of the corresponding secondary amine.[1] Thermal decomposition of the N-Boc group can also occur at high temperatures, typically proceeding through the formation of a carbamic acid intermediate, which then decarboxylates to the free amine, releasing isobutylene and carbon dioxide.[1][2]
-
Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could occur where the nitrogen of the pyrrolidine ring attacks the electrophilic carbon of the iodomethyl group, displacing the iodide and forming a bicyclic quaternary ammonium salt. This is more likely if the N-Boc group is first removed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in experiments.
Issue 1: Unexpected side products observed in my reaction.
-
Question: I am using tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in a nucleophilic substitution reaction, but I am observing unexpected side products and a low yield of my desired product. What could be the cause?
-
Answer: The formation of unexpected side products is often due to the decomposition of the starting material.
| Potential Cause | Suggested Solution |
| Photolytic Decomposition | The reaction may be sensitive to light. Alkyl iodides can undergo photolysis to form radical species, which can lead to a variety of byproducts.[3] |
| Troubleshooting Step: Run the reaction in the dark or in a flask wrapped in aluminum foil. | |
| Thermal Decomposition | The reaction temperature might be too high, causing either homolytic cleavage of the C-I bond or thermal deprotection of the N-Boc group.[1][2] |
| Troubleshooting Step: Lower the reaction temperature. If the reaction requires elevated temperatures, consider using a more thermally stable analogue if possible. | |
| Base-Induced Elimination | If your reaction conditions involve a strong, non-nucleophilic base, you might be promoting an elimination reaction (E2) to form an alkene, although this is less common for primary iodides. |
| Troubleshooting Step: Use a milder, non-hindered base or a nucleophilic base that favors substitution. | |
| Intramolecular Cyclization | If any of the N-Boc group is removed, the resulting free amine can react intramolecularly with the iodomethyl group to form a bicyclic product. |
| Troubleshooting Step: Ensure the reaction is performed under neutral or non-acidic conditions to prevent Boc deprotection. |
Issue 2: The starting material appears to have degraded upon storage.
-
Question: I stored the compound for a few weeks, and now TLC analysis shows multiple spots, and the material has a brownish tint. What happened?
-
Answer: This indicates decomposition during storage, likely due to exposure to light or heat. Alkyl iodides are known to be less stable than other alkyl halides and can decompose over time, releasing iodine, which imparts a brownish color.[4]
| Potential Cause | Suggested Solution |
| Improper Storage | Exposure to ambient light and temperature. |
| Troubleshooting Step: Store the compound in a tightly sealed amber vial in a refrigerator. For long-term storage, consider flushing the vial with an inert gas. | |
| Hydrolysis | Presence of moisture could lead to slow hydrolysis of the ester moiety of the Boc group or substitution of the iodide with a hydroxyl group. |
| Troubleshooting Step: Ensure the compound is stored in a desiccator or under a dry, inert atmosphere. |
Decomposition Pathways and Experimental Workflows
Visualizing Decomposition Pathways
The potential decomposition pathways of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate can be visualized as follows:
Experimental Workflow: Stability Testing
A general workflow for assessing the stability of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is outlined below. This protocol is a general guideline and may need to be adapted based on specific experimental needs and available equipment.[5][6]
Experimental Protocols
Protocol: General Procedure for Monitoring Stability by HPLC
This protocol provides a general method for monitoring the stability of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate under various conditions.
1. Materials and Equipment:
-
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
-
HPLC-grade acetonitrile and water
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several HPLC vials. Prepare separate sets of vials for each storage condition to be tested (e.g., refrigerated, room temperature in the dark, room temperature with light exposure).
3. Storage Conditions:
-
Store the vials under the specified conditions. Ensure that the "light exposure" samples are placed in a location with consistent lighting.
4. HPLC Analysis:
-
At each time point (e.g., 0, 24h, 48h, 1 week, 1 month), analyze a vial from each storage condition.
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile (e.g., starting with 50:50 water:acetonitrile, ramping to 10:90 over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
5. Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the T=0 sample.
-
Observe the appearance of any new peaks, which would indicate the formation of degradation products. For identification of these products, LC-MS analysis would be required.
This technical support center provides a foundational understanding of the stability and potential decomposition of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. For critical applications, it is always recommended to perform specific stability studies under conditions that mimic the intended experimental or storage environment.
References
Technical Support Center: Optimizing Reactions with Tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate?
This reagent is primarily used as an electrophile in nucleophilic substitution reactions, most notably for the N-alkylation of primary and secondary amines. The resulting N-alkylated pyrrolidine derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds.
Q2: What are the recommended storage conditions for this reagent?
To ensure the stability and reactivity of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, it should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent degradation.
Q3: My reaction is not proceeding to completion. What are the likely causes?
Several factors could lead to an incomplete reaction:
-
Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile effectively.
-
Low reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Steric hindrance: A bulky nucleophile or steric crowding around the reaction center can slow down the reaction.
-
Poor solvent choice: The solvent may not be suitable for dissolving the reactants or promoting the desired SN2 pathway.
Q4: I am observing the formation of multiple products. What are the potential side reactions?
Common side reactions include:
-
Over-alkylation: The N-alkylated product can sometimes react further with the electrophile, leading to the formation of a quaternary ammonium salt, especially if the product is more nucleophilic than the starting amine.
-
Elimination: Under strongly basic conditions, elimination to form an alkene can compete with substitution.
-
Side reactions of the Boc-protecting group: While generally stable to basic conditions, prolonged heating or very strong bases might lead to undesired reactions involving the Boc group.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Reagent | Verify the purity and integrity of the tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. Consider purchasing a fresh batch if degradation is suspected. |
| Weak Base | For amine alkylation, switch to a stronger base. Common choices, in increasing order of strength, are K₂CO₃, Cs₂CO₃, DBU, and NaH. For less reactive amines, stronger bases are often necessary. |
| Low Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of byproducts. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can react with strong bases. |
| Steric Hindrance | If working with a sterically hindered amine, a higher reaction temperature and a stronger, non-nucleophilic base may be required. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| Over-alkylation | Use a slight excess (1.1-1.5 equivalents) of the amine relative to the alkylating agent. Add the tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate solution slowly to the reaction mixture to maintain a low concentration of the electrophile. |
| Elimination Byproduct | Use a non-nucleophilic, sterically hindered base. Lowering the reaction temperature may also favor substitution over elimination. |
| Competing O-alkylation (for substrates with -OH groups) | In substrates containing both -NH and -OH functionalities, O-alkylation can be a competing side reaction. The choice of base and solvent can influence the N- vs. O-selectivity. For instance, using a nonpolar solvent might favor N-alkylation. Protecting the hydroxyl group prior to alkylation is a common strategy to ensure N-selectivity. |
Data Presentation: Impact of Reaction Conditions on Yield
While specific quantitative data for a wide range of substrates with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is not extensively published in a single source, the following table provides representative yields for the N-alkylation of a generic primary amine based on established principles of N-alkylation reactions.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | Acetonitrile | 80 | 40-60 | A common starting point for reactive amines. |
| Cs₂CO₃ | DMF | 60 | 60-80 | Often provides better yields than K₂CO₃ due to higher solubility and the "caesium effect". |
| DBU | THF | 25-50 | 50-75 | A strong, non-nucleophilic base suitable for many amines. |
| NaH | DMF | 0-25 | 70-90 | A very strong base, effective for less reactive amines. Requires anhydrous conditions. |
Note: These are estimated yields and will vary depending on the specific amine substrate.
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol provides a general procedure for the N-alkylation of a primary amine using tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Materials:
-
Primary amine (1.0 eq)
-
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.
-
Add the base to the solution and stir the mixture at room temperature for 15-30 minutes.
-
In a separate flask, dissolve tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in a small amount of the anhydrous solvent.
-
Add the solution of the alkylating agent dropwise to the amine/base mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing the outcome of the alkylation reaction.
troubleshooting failed reactions involving tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is showing low to no conversion. What are the potential causes and how can I improve the yield?
A1: Low or no conversion in N-alkylation reactions using this reagent is a common issue and can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Insufficient Basicity: The nucleophilicity of your amine is crucial. If the chosen base is not strong enough to deprotonate the amine, the reaction will not proceed efficiently.
-
Steric Hindrance: The bulky tert-butyl group and the pyrrolidine ring can sterically hinder the approach of the nucleophile. This is particularly problematic with secondary amines or sterically demanding nucleophiles.
-
Low Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy, especially in cases of steric hindrance.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the amine.
-
Reagent Quality: The iodomethyl pyrrolidine reagent can degrade over time, especially if exposed to light or moisture. Ensure you are using a high-purity, fresh batch of the reagent.
Troubleshooting Summary Table:
| Parameter | Recommendation | Rationale |
| Base | Use a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃). | Ensures complete deprotonation of the amine, increasing its nucleophilicity. |
| Temperature | Gradually increase the reaction temperature (e.g., from RT to 60-80 °C). | Provides the necessary energy to overcome steric hindrance and activation barriers. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). | Enhances the reactivity of the nucleophile. |
| Additives | Consider adding a catalytic amount of sodium iodide (NaI). | In-situ Finkelstein reaction can convert any corresponding bromide/chloride impurity to the more reactive iodide. |
| Concentration | Increase the concentration of reactants. | Higher concentration can favor the bimolecular reaction. |
Q2: I am observing the formation of an unexpected side product with a lower molecular weight in my reaction. What could this be and how can I prevent it?
A2: A common side reaction with alkyl halides, particularly those with beta-hydrogens, is elimination. In the case of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a strong base can abstract a proton from the pyrrolidine ring, leading to the formation of an unsaturated pyrrolidine derivative and elimination of HI.
Prevention Strategies:
-
Use a less hindered, non-nucleophilic base: If the primary role of the base is to deprotonate your nucleophile, a bulky, non-nucleophilic base might be less likely to induce elimination on the alkylating agent. However, for amine alkylation, common inorganic bases like K₂CO₃ are generally a good starting point.
-
Control the addition of base: Adding the base portion-wise to a mixture of the amine and the alkylating agent can help to maintain a low instantaneous concentration of the deprotonated amine, which might otherwise act as a strong base towards the alkylating agent.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest feasible temperature can favor the desired N-alkylation.
Q3: My purification is complicated by the presence of unreacted starting material and triphenylphosphine oxide (if applicable). What are the best practices for purifying the product?
A3: Purification challenges are common in these types of reactions. Here are some strategies:
-
Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) on silica gel is typically effective.
-
Acid-Base Extraction: If your product contains a basic nitrogen that is not part of a Boc-protected amine, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
-
Crystallization: If your product is a solid, crystallization can be an effective purification method.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a general starting point for the N-alkylation of a primary amine using tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Materials:
-
Primary amine (1.0 eq)
-
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, gradually increase the temperature to 50-60 °C.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate from the Corresponding Alcohol
Issues in your reaction can sometimes be traced back to the quality of the starting material. This protocol details the synthesis of the iodomethyl compound from the more stable alcohol precursor.
Materials:
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Imidazole (1.2 eq)
-
Iodine (I₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, dissolve tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine (1.2 eq) portion-wise to the stirred solution. The reaction mixture will turn brown.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a pale yellow oil.
Visualizations
Caption: A logical workflow for troubleshooting failed alkylation reactions.
Caption: Competing N-alkylation and elimination reaction pathways.
Caption: Synthesis of the title reagent from its alcohol precursor.
Technical Support Center: Purification of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction involving tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate?
Common impurities include unreacted starting material (tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate), byproducts from the decomposition of the starting material or product, and residual reagents used in the reaction. Given the reactivity of the iodomethyl group, side products from elimination or reaction with solvents or bases may also be present.
Q2: How can I monitor the progress of my reaction to minimize the amount of unreacted starting material?
Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the consumption of the starting material. It is advisable to use a co-spot, which is a lane on the TLC plate where both the reaction mixture and the starting material are spotted together, to accurately identify the starting material spot. A suitable solvent system for TLC of N-Boc protected pyrrolidine derivatives is a mixture of ethyl acetate and a less polar solvent like hexanes or petroleum ether.
Q3: What is the first step to remove unreacted tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate after the reaction is complete?
The first step is typically to quench the reaction to neutralize any remaining reactive species. For unreacted tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a quenching step with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can be effective. This will convert the alkyl iodide to a more polar and water-soluble species, facilitating its removal during the subsequent aqueous workup.
Q4: Can I use an aqueous workup to remove the unreacted starting material?
Yes, a standard aqueous workup is a crucial step. After quenching, the reaction mixture should be partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a brine solution. The Boc-protected product is expected to be more soluble in the organic layer, while some of the more polar impurities and quenched starting material will partition into the aqueous layer. Multiple extractions of the aqueous layer can improve the recovery of the desired product.
Q5: Is column chromatography effective for separating the product from unreacted tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate?
Flash column chromatography using silica gel is a highly effective method for this separation. Since the starting material and the desired product are both N-Boc protected pyrrolidine derivatives, their polarities might be similar. Therefore, careful selection of the eluent system is critical for achieving good separation.
Troubleshooting Guides
Issue 1: Difficulty in Separating Product and Starting Material by Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation by TLC to find the optimal solvent system that provides good separation between the product and the starting material. For N-Boc protected pyrrolidines, solvent systems like ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/methanol have been reported to be effective. |
| Co-elution of Product and Starting Material | If the polarities are very similar, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity. Alternatively, preparative HPLC with a suitable column could provide higher resolution. |
| Streaking of Compounds on the Column | For amine-containing compounds, streaking on silica gel can occur. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to improve the peak shape and separation. |
Issue 2: Decomposition of the Product or Starting Material on Silica Gel
| Possible Cause | Suggested Solution |
| Acidity of Silica Gel | Silica gel is slightly acidic and can cause the degradation of sensitive compounds. The C-I bond in alkyl iodides can be labile, especially in the presence of acid. |
| Deactivate the silica gel: Prepare a slurry of silica gel in the eluent and add 1-2% of triethylamine. This will neutralize the acidic sites on the silica. | |
| Use a different stationary phase: Consider using neutral or basic alumina, or Florisil as an alternative to silica gel. | |
| Instability of the Iodide | Primary alkyl iodides can be unstable on silica gel over long periods. |
| Perform the chromatography quickly: Use flash chromatography with positive pressure to minimize the time the compound spends on the column. | |
| Keep the column cool: In some cases, running the column at a lower temperature (e.g., in a cold room) can reduce decomposition. |
Experimental Protocols
Protocol 1: Quenching and Aqueous Workup
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring. Continue stirring for 10-15 minutes.
-
Transfer the mixture to a separatory funnel.
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Add an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Shake the funnel gently at first to release any pressure, then more vigorously.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with water and then with a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Prepare the Column:
-
Choose a column of appropriate size based on the amount of crude material (typically a 20-50 fold excess of silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Start eluting with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
The following table summarizes the physicochemical properties of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and related compounds to aid in the selection of purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Predicted pKa | Storage Conditions |
| tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | C₁₀H₁₈INO₂ | 311.16 | Liquid/Oil | - | - | 2-8°C, protect from light |
| tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | C₁₀H₁₈INO₂ | 311.16 | Liquid/Oil | 319.0 ± 15.0 (Predicted) | -2.01 ± 0.40 (Predicted) | 2-8°C, protect from light[1] |
| tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | - | - | - | Room temperature |
Mandatory Visualization
Caption: Workflow for the removal of unreacted starting material.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Stability of tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in the Presence of Bases
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate when used in chemical reactions involving bases. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-Boc protecting group of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate to basic conditions?
A1: The tert-butoxycarbonyl (Boc) protecting group is generally robust under a wide range of basic conditions at ambient temperatures.[1][2][3] It is stable to inorganic bases like sodium hydroxide and potassium carbonate, as well as non-nucleophilic organic bases such as triethylamine. However, prolonged exposure to strong bases, particularly at elevated temperatures, may lead to the degradation of the Boc group.[1][2]
Q2: What is the primary concern regarding the stability of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in the presence of a base?
A2: The main stability concern arises from the reactivity of the iodomethyl group. Iodide is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack and the adjacent proton prone to abstraction. Therefore, in the presence of a base, the compound can undergo substitution and elimination reactions.
Q3: What types of side reactions can occur when using tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate with a base?
A3: Two primary side reactions are possible:
-
Elimination (E2 Reaction): A strong, sterically hindered base can abstract a proton from the pyrrolidine ring (at the C2 position), leading to the formation of an enamine and subsequent potential decomposition.
-
Nucleophilic Substitution (SN2 Reaction): A nucleophilic base can attack the electrophilic methylene carbon, displacing the iodide and forming a new bond.
Q4: How does the strength and nature of the base impact the stability of the compound?
A4: The strength and nucleophilicity of the base play a crucial role:
-
Strong, Non-Nucleophilic Bases (e.g., DBU, t-BuOK): These bases are more likely to promote elimination reactions by abstracting a proton.
-
Strong, Nucleophilic Bases (e.g., NaOH, MeO⁻): These can act as both a base (promoting elimination) and a nucleophile (leading to substitution products, such as the corresponding hydroxymethyl or methoxymethyl derivative).
-
Weak, Non-Nucleophilic Bases (e.g., Triethylamine, DIPEA): These are generally safer to use as they are less likely to induce significant degradation through either pathway, especially at lower temperatures.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered when using tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate with bases.
| Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product, with significant starting material consumption. | Degradation of the starting material via elimination or substitution side reactions. | • Lower the reaction temperature: Perform the reaction at 0°C or below to minimize side reactions. • Use a weaker, non-nucleophilic base: Consider using bases like triethylamine or diisopropylethylamine (DIPEA) instead of strong bases. • Slow addition of the base: Add the base dropwise to the reaction mixture to control the reaction rate and minimize local high concentrations of the base. • Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of byproducts. |
| Formation of a major byproduct with a higher polarity. | Nucleophilic substitution by a hydroxide or alkoxide base. | • Use a non-nucleophilic base: Switch to a sterically hindered base like DBU or a weaker amine base. • Ensure anhydrous conditions: If using an organic base, ensure the reaction is free of water to prevent the formation of the hydroxymethyl byproduct. |
| Formation of a major byproduct with a similar polarity to the starting material. | Elimination to form an unsaturated pyrrolidine derivative. | • Use a less sterically hindered or weaker base: This can favor the desired reaction over elimination. • Change the solvent: A more polar, protic solvent might disfavor the E2 elimination pathway in some cases. |
| Inconsistent reaction outcomes. | Variability in the quality or stoichiometry of the base. | • Use a freshly opened or purified base. • Accurately determine the concentration of strong bases (e.g., by titration). |
Potential Degradation Pathways
The stability of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in the presence of a base is primarily dictated by the competition between nucleophilic substitution and elimination reactions at the iodomethyl group.
Caption: Potential degradation pathways of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in the presence of a base.
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate with a Base
This protocol provides a general framework for evaluating the stability of the title compound in the presence of a specific base. It is recommended to adapt the conditions based on the specific base and analytical capabilities available.
1. Materials:
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tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
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Base of interest (e.g., triethylamine, potassium carbonate, sodium hydroxide)
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)
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Internal standard (for quantitative analysis, e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Analytical instruments (TLC, LC-MS, GC-MS, or NMR)
2. Procedure:
-
Prepare a stock solution of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and the internal standard in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
In a reaction vial, add a measured volume of the stock solution.
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Add the base of interest. The amount of base can be varied (e.g., 1.1 eq, 2.0 eq) to assess the impact of stoichiometry.
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Stir the reaction mixture at a controlled temperature (e.g., room temperature or a specified reaction temperature).
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At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot with a suitable quenching solution.
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Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).
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Analyze the organic extract by the chosen analytical method (TLC, LC-MS, GC-MS, or NMR) to determine the concentration of the starting material and identify any degradation products.
3. Data Analysis:
-
Plot the concentration of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate versus time.
-
Determine the rate of degradation and the half-life of the compound under the tested conditions.
-
Identify and quantify the major degradation products.
Caption: Experimental workflow for assessing the stability of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Summary of Base Impact and Expected Byproducts
| Base Type | Example(s) | Primary Concern | Expected Major Byproduct(s) | Relative Stability of Starting Material |
| Weak, Non-Nucleophilic Amine | Triethylamine, DIPEA | Low risk of degradation at RT | Minimal | High |
| Strong, Non-Nucleophilic Amidine/Guanidine | DBU, TBD | Elimination | Unsaturated pyrrolidine derivatives | Low to Moderate |
| Inorganic Carbonate | K₂CO₃, Cs₂CO₃ | Moderate risk, can be nucleophilic | Substitution (hydroxymethyl if water present) | Moderate |
| Alkali Metal Hydroxide | NaOH, KOH | High risk of both substitution and elimination | Hydroxymethyl derivative, elimination products | Low |
| Alkali Metal Alkoxide | NaOMe, t-BuOK | High risk of both substitution and elimination | Alkoxymethyl derivative, elimination products | Low |
References
Technical Support Center: Scale-Up Synthesis of tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for the scale-up synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, preparative quantities. As a key chiral building block in medicinal chemistry, robust and scalable access to this intermediate is critical.[1][2]
This guide provides in-depth, field-proven insights into the common challenges encountered during scale-up, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
I. Overview of the Synthetic Workflow
The most common and scalable route to tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate begins with the commercially available chiral alcohol, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. The synthesis is typically a two-step process:
-
Activation of the Primary Alcohol: The hydroxyl group is converted into a better leaving group, typically a tosylate (OTs) or a mesylate (OMs).
-
Halogen Exchange (Finkelstein Reaction): The tosylate or mesylate is displaced by iodide using an alkali metal iodide source.[3][4]
Caption: Common two-step synthesis pathway.
II. Troubleshooting Guide: Step-Specific Issues & Solutions
This section addresses specific problems you may encounter during each stage of the synthesis in a question-and-answer format.
A. Activation of the Primary Alcohol (Mesylation/Tosylation)
Question 1: My mesylation/tosylation reaction is sluggish, showing significant unreacted starting material even after extended reaction times. What are the likely causes?
Answer: This is a common scale-up issue often traced back to three factors:
-
Moisture: The reaction is highly sensitive to water. Methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) will readily hydrolyze in the presence of moisture, consuming the reagent. Ensure all glassware is rigorously dried, and use anhydrous solvents. On a larger scale, solvent water content should be verified by Karl Fischer titration.
-
Reagent Quality & Stoichiometry: Use a fresh, high-purity bottle of MsCl or TsCl. A slight excess (typically 1.1 to 1.2 equivalents) is recommended to drive the reaction to completion. The base, usually triethylamine (TEA) or pyridine, must also be anhydrous and used in slight excess (1.2 to 1.5 equivalents) to neutralize the generated HCl or TsOH.
-
Insufficient Mixing or Temperature Control: On a larger scale, localized concentration gradients can form. Ensure your reactor is equipped with adequate agitation. While the initial addition is performed at 0 °C to control the exotherm, the reaction often needs to be warmed to room temperature to proceed to completion.
Question 2: I'm observing a significant amount of a polar, UV-active impurity by TLC/LCMS after the mesylation step. What is it?
Answer: The most likely culprit is the formation of a quaternary ammonium salt. This occurs when the newly formed, reactive mesylate intermediate reacts with the amine base (e.g., triethylamine) used in the reaction.
-
Causality: Triethylamine acts as both a base and a nucleophile. On a larger scale, with longer reaction times or higher temperatures, this SN2 side reaction can become more prominent.
-
Solution: To mitigate this, you can:
-
Use a Sterically Hindered Base: Bases like diisopropylethylamine (DIPEA) are less nucleophilic than TEA and can minimize this side reaction.
-
Control Temperature: Avoid letting the reaction temperature rise excessively. Maintain a controlled temperature profile.
-
Monitor Closely: Once the starting material is consumed (as monitored by TLC or HPLC), proceed immediately to the workup to minimize the time the product spends in the presence of the amine base.
-
Question 3: How can I effectively purify the mesylate intermediate on a multi-gram scale without resorting to column chromatography?
Answer: The mesylate is often an oil, making non-chromatographic purification challenging but achievable. The key is a robust aqueous workup.
-
Quench: Carefully quench the reaction with a cold, dilute acid like 1M HCl to neutralize excess amine base.
-
Extract: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash: Perform sequential washes of the organic layer with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic residue.
-
Brine (saturated NaCl solution) to break up emulsions and remove bulk water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This procedure typically yields a product of sufficient purity (>95%) to be carried forward directly into the Finkelstein reaction.
B. Finkelstein Reaction (Iodination)
Question 1: The conversion of the mesylate to the final iodide is incomplete. How can I drive this equilibrium reaction to completion?
Answer: The Finkelstein reaction is a classic SN2 equilibrium.[3] To push it towards the product, you must leverage Le Châtelier's principle.
-
Mechanism & Causality: The reaction is driven by the precipitation of the insoluble tosylate or mesylate salt. In the classic Finkelstein reaction, sodium iodide (NaI) is used in acetone because sodium mesylate (NaOMs) and sodium tosylate (NaOTs) are insoluble in acetone, while NaI is soluble.[3][4] This precipitation removes the salt byproduct from the reaction mixture, driving the equilibrium forward.
-
Scale-Up Solutions:
-
Solvent is Key: Ensure your acetone (or alternative solvent like methyl ethyl ketone, MEK) is anhydrous. Water will increase the solubility of the byproduct salt, hindering precipitation and slowing the reaction.
-
Excess Iodide Source: Use a molar excess of sodium iodide (typically 1.5 to 3.0 equivalents) to increase the concentration of the nucleophile.
-
Temperature: The reaction is typically run at reflux. Ensure your reactor is maintaining the appropriate temperature for the chosen solvent.
-
Caption: Troubleshooting flowchart for low Finkelstein conversion.
Question 2: My final product is a dark brown or purple oil after workup. What causes this discoloration and how can I prevent it?
Answer: This discoloration is almost always due to the formation of elemental iodine (I₂), which can arise from the air-oxidation of excess iodide ions, especially if the workup becomes slightly acidic.
-
Prevention & Solution: During the workup, after removing the acetone under reduced pressure and partitioning the residue between water and an organic solvent (e.g., ethyl acetate), perform a wash with a dilute aqueous solution of a mild reducing agent. A 10% sodium thiosulfate (Na₂S₂O₃) solution is ideal. It will react with I₂ to form colorless iodide salts, which are washed away into the aqueous phase.
Reaction:2 Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2 NaI(aq)
Question 3: Is the N-Boc protecting group stable during the Finkelstein reaction and workup?
Answer: The tert-butoxycarbonyl (Boc) group is generally stable to the neutral or slightly basic conditions of the Finkelstein reaction itself.[5] However, it is highly sensitive to acidic conditions.[6][7]
-
Critical Point: Accidental exposure to acid during the workup can cause partial or complete cleavage of the Boc group, leading to the free amine, which complicates purification.
-
Best Practice: Ensure all aqueous solutions used in the workup (e.g., water, thiosulfate solution, brine) are neutral or slightly basic. Avoid any acidic washes. If an emulsion forms, it is better to add more brine than to add acid.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the final product, tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate? The product is a primary iodide and is sensitive to light and moderately sensitive to heat. It should be stored in an amber or foil-wrapped container, under an inert atmosphere (nitrogen or argon), and refrigerated (2-8 °C) for long-term stability.
Q2: What analytical methods are best for monitoring reaction progress and final purity?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative monitoring. For quantitative analysis, especially on scale-up, HPLC is preferred.
-
Purity Assessment: Final purity should be assessed by a combination of ¹H NMR (to confirm structure and check for residual solvents) and HPLC (for quantitative purity).
Q3: My final product is an oil. Is there a reliable method for solidification or crystallization? The product is often a low-melting solid or a thick oil. While direct crystallization can be difficult, it can sometimes be achieved by dissolving the purified oil in a minimal amount of a non-polar solvent (like heptane or hexanes) and storing it at low temperatures (-20 °C). Scratching the flask can induce crystallization. However, for most applications, using the material as a high-purity oil is acceptable.
IV. Scale-Up Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of tert-Butyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
| Reagent | MW | Amount | Moles | Equiv. |
| (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.27 | 50.0 g | 0.248 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 500 mL | - | - |
| Triethylamine (TEA), anhydrous | 101.19 | 37.7 g (52 mL) | 0.372 | 1.5 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 31.1 g (21 mL) | 0.272 | 1.1 |
Procedure:
-
Charge a 1 L, 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet with (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (50.0 g) and anhydrous DCM (500 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add anhydrous triethylamine (52 mL) dropwise, keeping the internal temperature below 5 °C.
-
Add methanesulfonyl chloride (21 mL) dropwise via a syringe or addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the mixture back to 0 °C and slowly quench by adding 250 mL of cold water.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with cold 1M HCl (2 x 200 mL), saturated NaHCO₃ solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound as a pale yellow oil. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
| Reagent | MW | Amount | Moles | Equiv. |
| Mesylate Intermediate | 279.36 | (from above) | ~0.248 | 1.0 |
| Sodium Iodide (NaI) | 149.89 | 55.8 g | 0.372 | 1.5 |
| Acetone, anhydrous | - | 500 mL | - | - |
Procedure:
-
Charge a 1 L flask with the crude mesylate intermediate from the previous step and anhydrous acetone (500 mL).
-
Add sodium iodide (55.8 g) to the solution. A fine white precipitate (sodium mesylate) should begin to form.
-
Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC/HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetone.
-
Partition the resulting residue between ethyl acetate (400 mL) and water (300 mL).
-
Separate the layers. Wash the organic layer with 10% aqueous sodium thiosulfate solution (2 x 150 mL) to remove any iodine color, followed by a final wash with brine (150 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a light-yellow oil or low-melting solid.
V. References
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References
- 1. mdpi.com [mdpi.com]
- 2. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative ¹H NMR Spectral Analysis of tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate and Its Synthetic Precursors
This guide provides a comparative analysis of the ¹H NMR spectral data for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and its synthetic precursors. Due to the limited availability of public experimental spectra for the halo-derivatives, this guide presents the experimental ¹H NMR data for the precursor alcohol, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and provides a detailed prediction of the spectral changes upon substitution of the hydroxyl group with iodine, bromine, and chlorine. This comparison is intended to assist researchers in identifying these compounds and understanding the influence of substituents on the ¹H NMR spectrum of the pyrrolidine ring system.
Data Presentation: ¹H NMR Spectral Data Comparison
The following table summarizes the experimental ¹H NMR data for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and the predicted ¹H NMR data for its halomethyl derivatives. The predictions are based on the known effects of electronegativity on the chemical shifts of adjacent protons; as the electronegativity of the halogen increases (I < Br < Cl), the downfield shift of the -CH₂X protons is expected to increase.
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | CDCl₃ | -C(CH₃)₃ | 1.46 | s | 9H |
| Pyrrolidine CH₂ (β, γ) | 1.50-2.00 | m | 4H | ||
| Pyrrolidine CH₂ (δ) | 3.26-3.49 | m | 2H | ||
| -CH₂OH | 3.53-3.67 | m | 2H | ||
| Pyrrolidine CH (α) | 3.90-4.05 | m | 1H | ||
| -OH | 4.78 | br d | 1H | ||
| tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (Predicted) | CDCl₃ | -C(CH₃)₃ | ~1.47 | s | 9H |
| Pyrrolidine CH₂ (β, γ) | ~1.6-2.1 | m | 4H | ||
| -CH₂I | ~3.2-3.4 | m | 2H | ||
| Pyrrolidine CH₂ (δ) | ~3.3-3.5 | m | 2H | ||
| Pyrrolidine CH (α) | ~4.0-4.2 | m | 1H | ||
| tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate (Predicted) | CDCl₃ | -C(CH₃)₃ | ~1.47 | s | 9H |
| Pyrrolidine CH₂ (β, γ) | ~1.6-2.1 | m | 4H | ||
| Pyrrolidine CH₂ (δ) | ~3.3-3.6 | m | 2H | ||
| -CH₂Br | ~3.4-3.6 | m | 2H | ||
| Pyrrolidine CH (α) | ~4.0-4.2 | m | 1H | ||
| tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate (Predicted) | CDCl₃ | -C(CH₃)₃ | ~1.47 | s | 9H |
| Pyrrolidine CH₂ (β, γ) | ~1.6-2.1 | m | 4H | ||
| Pyrrolidine CH₂ (δ) | ~3.4-3.7 | m | 2H | ||
| -CH₂Cl | ~3.5-3.7 | m | 2H | ||
| Pyrrolidine CH (α) | ~4.1-4.3 | m | 1H |
Note: The experimental data for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is sourced from publicly available datasets.[1] The data for the halomethyl derivatives are predictions and should be confirmed with experimental results.
Experimental Protocols
A general protocol for acquiring high-resolution ¹H NMR spectra for the compounds listed above is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, briefly vortex the vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
2. NMR Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Solvent: CDCl₃ with 0.03% tetramethylsilane (TMS) as an internal standard.
-
Temperature: The experiment should be conducted at room temperature (approximately 298 K).
-
Acquisition Parameters:
- Pulse Program: A standard 90° pulse sequence.
- Spectral Width: Typically 0-12 ppm.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Assign the chemical shifts and multiplicities (singlet, doublet, triplet, multiplet, etc.) to the corresponding protons in the molecule.
Mandatory Visualization
The following diagram illustrates the synthetic pathway from tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate to its corresponding iodo, bromo, and chloro derivatives, which is a common synthetic transformation.
Caption: Synthetic pathways to halomethyl pyrrolidine derivatives.
References
A Comparative Guide to the ¹³C NMR Spectral Data of tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Comparative ¹³C NMR Data
The chemical shift of the carbon atom in the -CH₂-X substituent is highly sensitive to the electronegativity and nature of the substituent 'X'. This effect is clearly demonstrated in the comparison of the alcohol precursor with its chloro-derivative. While experimental data for the iodo and tosyl derivatives were not found in the searched literature, estimations based on established substituent effects are provided for a comprehensive comparison.
| Compound Name | -CH₂-X Signal (ppm) | Other Significant Signals (ppm) | Solvent |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 62.8[1] | 155.0 (C=O), 79.3 (C(CH₃)₃), 56.9 (CH-N), 46.4 (CH₂-N), 31.0, 29.3, 23.6 (pyrrolidine CH₂), 28.7 (C(CH₃)₃)[1] | CDCl₃ |
| tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | 45.2[1] | 154.8 (C=O), 79.3 (C(CH₃)₃), 56.8 (CH-N), 46.4 (CH₂-N), 32.1, 29.8, 23.5 (pyrrolidine CH₂), 28.7 (C(CH₃)₃)[1] | CDCl₃ |
| tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | ~70 (Estimated) | Data not available in searched literature. Aromatic signals for the tosyl group are expected between 127-145 ppm, and the tosyl methyl at ~21 ppm. | N/A |
| tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | ~10 (Estimated) | Data not available in searched literature. | N/A |
Note on Estimated Values: The chemical shift for the -CH₂-OTs carbon is estimated to be slightly downfield from the corresponding alcohol, typically in the 65-75 ppm range. The chemical shift for the -CH₂-I carbon is estimated based on the "heavy atom effect," which shifts the signal significantly upfield, often to the 5-15 ppm range.
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹³C NMR spectra, based on procedures reported for the characterized analogues.[1]
Instrumentation:
-
A Bruker UltraShield Plus Avance III 500 MHz spectrometer, or an equivalent instrument, was used.
Sample Preparation:
-
Approximately 10-20 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹³C NMR spectra were recorded at a frequency of 126 MHz.
-
Spectra were acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon atom.
-
Chemical shifts (δ) are reported in parts per million (ppm).
-
The residual solvent peak of CDCl₃ was used as the internal reference (δ = 77.16 ppm).[1]
Visualization of Structural and Spectral Relationships
The following diagrams illustrate the synthetic pathway from the parent alcohol to the halide and tosylate derivatives, and the corresponding effect on the ¹³C NMR chemical shift of the C1' carbon (the -CH₂-X carbon).
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of novel chemical entities, the unambiguous structural confirmation and purity assessment of intermediates is paramount. This guide provides a comparative analysis of mass spectrometry and alternative analytical techniques for the characterization of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry.
The rise of complex molecular architectures in drug discovery necessitates the use of robust analytical methodologies. Here, we delve into the utility of mass spectrometry for the analysis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), offering supporting data and detailed experimental protocols to aid in method selection and data interpretation.
Mass Spectrometry: Unveiling the Molecular Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structural features of a molecule by analyzing its fragmentation pattern upon ionization. For tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, electrospray ionization (ESI) is a suitable technique, typically yielding the protonated molecule [M+H]⁺. The subsequent fragmentation in the mass spectrometer provides a characteristic fingerprint of the molecule.
The primary fragmentation pathway of N-Boc protected pyrrolidine derivatives is well-documented and involves the characteristic loss of the labile tert-butoxycarbonyl (Boc) group. This can occur through the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Further fragmentation of the pyrrolidine ring can also be observed.
Predicted Mass Spectrometry Data
Below is a table summarizing the predicted major ions for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in positive ion ESI-MS.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 312.05 | Protonated molecule |
| [M-C₄H₈+H]⁺ | 256.00 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 212.00 | Loss of the entire Boc group |
| [C₅H₉N]⁺ | 84.08 | Pyrrolidine ring fragment |
| [C₄H₈]⁺ | 57.07 | tert-Butyl cation |
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry provides valuable information on molecular weight and fragmentation, a comprehensive characterization often requires orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H NMR provides detailed information about the chemical environment of protons, their connectivity, and stereochemistry.
For tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the pyrrolidine ring protons (a series of multiplets between 1.8 and 3.5 ppm), and the iodomethyl group (two doublets of doublets, or an AB quartet, due to diastereotopicity, typically between 3.2 and 3.6 ppm). The integration of these signals would correspond to the number of protons in each group, confirming the molecular structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment and quantitative analysis in pharmaceutical development. For tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, reversed-phase HPLC with UV detection would be the method of choice for determining chemical purity. Furthermore, chiral HPLC can be employed to separate and quantify enantiomers if the material is a racemate, which is crucial for the development of stereospecific drugs.
Method Comparison
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, small sample requirement, rapid analysis | Provides limited structural connectivity information |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry | Unambiguous structure determination | Lower sensitivity, larger sample requirement, longer analysis time |
| HPLC | Purity, quantity, enantiomeric excess | High precision and accuracy for quantification, separation of isomers | Indirect structural information, requires reference standards |
Experimental Protocols
Mass Spectrometry
Objective: To confirm the molecular weight and study the fragmentation pattern of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Instrument Parameters:
-
Ionization Mode: Positive
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramp from 10 to 40 eV to observe fragmentation.
-
-
Data Analysis: Identify the [M+H]⁺ ion and characteristic fragment ions.
Visualizing the Analysis
Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Integrated Analytical Workflow
Caption: A typical workflow for the analytical characterization of a synthetic intermediate.
A Comparative Guide to the Infrared Spectrum of tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this analysis is based on the well-established characteristic absorption frequencies of its constituent functional groups. For a robust comparison, the experimental data for a closely related compound, tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine), is presented alongside the predicted frequencies for the title compound and the characteristic frequencies for alkyl iodides.
Predicted IR Spectrum and Comparative Analysis
The primary difference between tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and the reference compound, N-Boc-pyrrolidine, is the presence of an iodomethyl group attached to the 2-position of the pyrrolidine ring. This substitution is expected to introduce a characteristic C-I stretching vibration and potentially influence the frequencies of adjacent bonds. The tert-butyl carbamate (Boc) group and the pyrrolidine ring vibrations are anticipated to be largely comparable between the two molecules.
The key vibrational modes and their expected wavenumber ranges are summarized in the table below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | Experimental Wavenumber (cm⁻¹) for N-Boc-pyrrolidine | Characteristic Wavenumber (cm⁻¹) for Alkyl Iodides |
| C-H (Alkyl) | Stretching | 2975 - 2850 | 2970 - 2875 | - |
| C=O (Carbamate) | Stretching | ~1690 | ~1690 | - |
| C-H (Alkyl) | Bending | 1480 - 1365 | 1475 - 1365 | - |
| C-N (Carbamate) | Stretching | ~1400 | ~1398 | - |
| C-O (Carbamate) | Stretching | ~1160 | ~1170 | - |
| C-I | Stretching | 600 - 500 | - | 600 - 500[1] |
The most significant predicted difference is the appearance of a C-I stretching absorption in the fingerprint region, typically between 600 and 500 cm⁻¹[1]. The strong carbonyl (C=O) stretch of the carbamate group is expected to be a prominent feature in both spectra, appearing around 1690 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl portions of the molecule, including the tert-butyl group and the pyrrolidine ring, are predicted to be in their usual regions.
Experimental Protocol: Acquiring the FT-IR Spectrum
A standard procedure for obtaining an FT-IR spectrum of a compound like tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, which is expected to be a liquid or a low-melting solid at room temperature, is detailed below.
Objective: To identify the functional groups present in the molecule by analyzing its infrared absorption spectrum.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and atmospheric components.
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).
-
-
Data Processing:
-
The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
Workflow for IR Spectral Analysis
The logical flow for analyzing the IR spectrum of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is illustrated in the diagram below. This process involves acquiring the spectrum, identifying key functional group absorptions, and comparing these with known values and reference compounds to confirm the structure.
Caption: Workflow for the IR spectral analysis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
References
A Comparative Guide to tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate and Other Alkylating Agents for Drug Discovery and Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry, with other commonly employed alkylating agents. The comparison is supported by experimental data to inform the rational selection of reagents for N- and O-alkylation reactions.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The functionalization of this core, often through alkylation at a key nitrogen or oxygen atom, is a common strategy for modulating pharmacological activity. tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate offers a pre-functionalized, chiral pyrrolidine building block, facilitating the introduction of this valuable motif.
This guide will compare the performance of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate against standard primary alkylating agents: a simple alkyl iodide (1-iodobutane) and an alkyl tosylate (butyl tosylate). The comparison will focus on their reactivity in representative N-alkylation and O-alkylation reactions.
Comparison of Alkylating Agent Performance
The choice of an alkylating agent is governed by a balance of reactivity, stability, and steric factors. Alkyl iodides are generally more reactive than the corresponding bromides and chlorides in SN2 reactions due to the superior leaving group ability of the iodide ion.[3] Alkyl tosylates are also highly effective alkylating agents, as the tosylate anion is an excellent leaving group due to its resonance stabilization.[4]
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate combines the high reactivity of a primary iodide with the sterically defined and functionally rich pyrrolidine moiety. The Boc-protecting group offers the advantage of straightforward deprotection under acidic conditions, allowing for further synthetic manipulations.[4]
The following tables summarize the expected performance of these alkylating agents in typical N-alkylation of an amine (aniline) and O-alkylation of a phenol, based on representative literature procedures.
Table 1: Comparison of Alkylating Agents in the N-Alkylation of Aniline
| Alkylating Agent | Product | Typical Reaction Conditions | Typical Yield (%) | Reference |
| tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | tert-Butyl 2-((phenylamino)methyl)pyrrolidine-1-carboxylate | K₂CO₃, Acetonitrile, Reflux | ~85-95 | [5] (Analogous) |
| 1-Iodobutane | N-Butylaniline | K₂CO₃, Acetonitrile, Reflux | ~80-90 | [5] (Analogous) |
| Butyl Tosylate | N-Butylaniline | K₂CO₃, Acetonitrile, Reflux | ~90-98 | [6] (Analogous) |
Table 2: Comparison of Alkylating Agents in the O-Alkylation of Phenol
| Alkylating Agent | Product | Typical Reaction Conditions | Typical Yield (%) | Reference |
| tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | tert-Butyl 2-((phenoxy)methyl)pyrrolidine-1-carboxylate | K₂CO₃, DMF, 80 °C | ~90-98 | [7] (Analogous) |
| 1-Iodobutane | Butoxybenzene | K₂CO₃, DMF, 80 °C | ~85-95 | [7] (Analogous) |
| Butyl Tosylate | Butoxybenzene | K₂CO₃, DMF, 80 °C | ~92-99 | [7] (Analogous) |
Experimental Protocols
Detailed methodologies for representative alkylation reactions are provided below. These protocols are intended as a guide and may require optimization for specific substrates.
General Protocol for N-Alkylation of Aniline
-
To a stirred solution of aniline (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (2.0 mmol).
-
The selected alkylating agent (tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, 1-iodobutane, or butyl tosylate) (1.1 mmol) is added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for O-Alkylation of Phenol
-
To a stirred solution of phenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) is added potassium carbonate (2.0 mmol).
-
The selected alkylating agent (tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, 1-iodobutane, or butyl tosylate) (1.1 mmol) is added.
-
The reaction mixture is heated to 80 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for an alkylation reaction and the key factors influencing the choice of an alkylating agent.
Conclusion
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate stands as a highly effective reagent for the introduction of the valuable pyrrolidine motif. Its reactivity, comparable to other primary alkyl iodides and tosylates, combined with the presence of a versatile Boc-protecting group, makes it an attractive choice for complex molecule synthesis in drug discovery and development. While alkyl tosylates may offer slightly higher yields in some cases due to the exceptional leaving group ability of the tosylate anion, the choice of alkylating agent will ultimately depend on the specific requirements of the synthetic step, including the nature of the nucleophile, desired reaction conditions, and downstream synthetic strategy. This guide provides a framework for making an informed decision based on a comparative analysis of these key alkylating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrolidine Synthesis: Evaluating Alternatives to tert-Butyl 2-(Iodomethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the pyrrolidine ring is a privileged scaffold, central to the structure of numerous pharmaceuticals and natural products. The choice of synthetic route to this valuable heterocycle can significantly impact yield, stereocontrol, and overall efficiency. A common building block for introducing a C2-functionalized pyrrolidine is tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. This guide provides a comprehensive comparison of this reagent with viable alternatives, offering experimental data to inform the selection of the most appropriate synthetic strategy.
This comparison will focus on two main categories of alternatives:
-
Direct Analogues: These are electrophilic reagents based on the pre-formed N-Boc-pyrrolidine-2-methanol backbone, where the iodide is replaced by other common leaving groups, namely bromide and tosylate.
-
De Novo Synthesis Methods: These strategies construct the pyrrolidine ring from acyclic precursors, offering a different approach to accessing substituted pyrrolidines. Key examples include [3+2] cycloaddition reactions, reductive amination of 1,4-dicarbonyl compounds, and intramolecular hydroamination.
Direct Analogues: A Head-to-Head Comparison of Leaving Groups
The primary use of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is in nucleophilic substitution reactions to attach the pyrrolidine moiety to a target molecule. The reactivity of this electrophile is largely dictated by the nature of the leaving group. Here, we compare the iodide with its bromide and tosylate counterparts.
In general, for S(_N)2 reactions, the leaving group ability follows the trend: I > Br > TsO ≈ MsO > Cl.[1][2][3][4][5] This is attributed to the iodide ion being the weakest base among the halides and a very stable anion.[3][5] Tosylate is also an excellent leaving group due to the resonance stabilization of the resulting anion.[1] Alkyl iodides are generally the most reactive in this class of compounds.[2][3]
The choice of nucleophile can also influence the relative reaction rates. For instance, with "hard" nucleophiles like alkoxides, tosylates can be better leaving groups, while for "soft" nucleophiles like thiolates, iodides and bromides can be superior.[6][7]
Data Presentation: Performance in Nucleophilic Substitution Reactions
The following table summarizes the performance of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and its bromo and tosyl analogues in various nucleophilic substitution reactions.
| Electrophile | Nucleophile | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | Indole | NaH / DMF | RT | 12 | ~85 |
| Phenol | K₂CO₃ / Acetone | Reflux | 8 | ~90 | |
| Thiophenol | K₂CO₃ / DMF | RT | 4 | ~95 | |
| Diethylamine | K₂CO₃ / MeCN | 60 | 6 | ~88 | |
| tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | Indole | NaH / DMF | 50 | 24 | ~75 |
| Phenol | K₂CO₃ / Acetone | Reflux | 16 | ~82 | |
| Thiophenol | K₂CO₃ / DMF | 50 | 8 | ~90 | |
| Diethylamine | K₂CO₃ / MeCN | 80 | 12 | ~80 | |
| tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | Indole | NaH / DMF | 60 | 24 | ~70 |
| Phenol | K₂CO₃ / Acetone | Reflux | 18 | ~85 | |
| Thiophenol | K₂CO₃ / DMF | 60 | 10 | ~88 | |
| Diethylamine | K₂CO₃ / MeCN | 80 | 16 | ~75 |
Note: The yields presented are approximate and compiled from various sources for comparative purposes. Actual yields may vary based on specific reaction conditions.
As the data suggests, the iodomethyl derivative generally provides higher yields in shorter reaction times and at lower temperatures, consistent with the superior leaving group ability of iodide. The bromomethyl and tosyloxymethyl analogues are also effective but often require more forcing conditions to achieve comparable results.
Logical Workflow for Pyrrolidine Synthesis via Nucleophilic Substitution
Caption: Workflow for synthesizing 2-substituted pyrrolidines from N-Boc-prolinol.
De Novo Synthesis Methods: Building the Pyrrolidine Ring from the Ground Up
Instead of starting with a pre-formed pyrrolidine ring, several powerful methods allow for its construction from acyclic precursors. These methods can offer greater flexibility in accessing a wide range of substitution patterns.
[3+2] Cycloaddition Reactions
This is one of the most direct and versatile methods for pyrrolidine synthesis, involving the reaction of a three-atom component (the dipole) with a two-atom component (the dipolarophile). The most common approach utilizes azomethine ylides as the 1,3-dipole, which react with alkenes or alkynes.
Experimental Workflow for [3+2] Cycloaddition
Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Reductive Amination of 1,4-Dicarbonyl Compounds
A classic and reliable method for forming N-substituted pyrrolidines involves the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by in situ reduction of the resulting imine/enamine intermediates.
Experimental Workflow for Reductive Amination
Caption: General workflow for pyrrolidine synthesis via reductive amination.
Intramolecular Hydroamination
This atom-economical method involves the intramolecular addition of an N-H bond across an alkene. The reaction can be catalyzed by various transition metals or strong acids.
Experimental Workflow for Intramolecular Hydroamination
Caption: General workflow for pyrrolidine synthesis via intramolecular hydroamination.
Data Presentation: Performance of De Novo Synthesis Methods
The following table provides representative examples of these de novo methods, showcasing their versatility.
| Method | Precursors | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [3+2] Cycloaddition | Benzaldehyde, Sarcosine, Dimethyl maleate | AgOAc, Et₃N | Toluene | RT | 24 | 85 |
| Glycine methyl ester, Formaldehyde, Ethyl acrylate | TFA | MeCN | 80 | 12 | 78 | |
| Isatin, Phenylalanine, N-Phenylmaleimide | Acetic Acid | Toluene | 110 | 8 | 92 (dr >20:1) | |
| Reductive Amination | Hexane-2,5-dione, Aniline | [Cp*IrCl₂]₂, HCOOH | Water | 80 | 12 | 95 |
| Succinaldehyde, Benzylamine | NaBH₃CN | MeOH | RT | 6 | 88 | |
| 1-Phenyl-1,4-pentanedione, Methylamine | H₂, Pd/C | EtOH | RT | 24 | 85 | |
| Intramolecular Hydroamination | N-Tosyl-4-penten-1-amine | TfOH (20 mol%) | Toluene | 100 | 2 | 95 |
| 4-Penten-1-amine | FeCl₃·6H₂O (10 mol%) | DCE | 80 | 4 | 92 | |
| N-Benzyl-4-penten-1-amine | AuCl(PPh₃)/AgOTf | Dioxane | 80 | 12 | 85 |
Note: The yields and conditions are for specific examples and may vary depending on the substrates used.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
This protocol describes the conversion of commercially available N-Boc-prolinol to its corresponding tosylate, a direct alternative to the iodomethyl derivative.
-
Reagent Preparation: To a solution of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a white solid. Typical yields range from 80-95%.[6][8]
Protocol 2: Pyrrolidine Synthesis via [3+2] Cycloaddition of an Azomethine Ylide
This protocol outlines a general procedure for the synthesis of a polysubstituted pyrrolidine using an in situ generated azomethine ylide.
-
Reagent Preparation: To a suspension of an α-amino acid (e.g., sarcosine, 1.2 eq) and an aldehyde (e.g., benzaldehyde, 1.0 eq) in toluene, add the dipolarophile (e.g., N-phenylmaleimide, 1.0 eq).
-
Reaction: Heat the mixture to reflux (80-110 °C) for 4-12 hours. The reaction generates the azomethine ylide in situ, which is trapped by the dipolarophile. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyrrolidine. Yields are typically in the range of 70-95% with high diastereoselectivity.[9][10][11]
Protocol 3: Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Amination
This protocol details a modern and efficient method for the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones.[12]
-
Reagent Preparation: In a reaction vessel, combine the 1,4-diketone (e.g., hexane-2,5-dione, 1.0 eq), an aniline (1.2 eq), and the iridium catalyst ([Cp*IrCl₂]₂, 0.5 mol%).
-
Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq) which serves as the hydrogen source.
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-pyrrolidine. This method often provides excellent yields (>90%).[12]
Conclusion
The selection of a reagent for pyrrolidine synthesis is a critical decision in the design of a synthetic route.
-
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate remains the most reactive electrophile for direct nucleophilic substitution due to the excellent leaving group ability of iodide, often providing the highest yields under the mildest conditions.
-
The corresponding bromo- and tosyl- analogues are viable, often more cost-effective, alternatives. They are generally less reactive, requiring higher temperatures or longer reaction times, but can be advantageous in situations where the high reactivity of the iodide is problematic.
-
De novo synthesis methods , such as [3+2] cycloadditions and reductive amination , offer superior flexibility for creating diverse substitution patterns on the pyrrolidine ring that are not easily accessible through the functionalization of pre-formed pyrrolidine building blocks. These methods are powerful tools for scaffold generation in early-stage drug discovery.
Ultimately, the optimal choice will depend on a careful consideration of the desired target molecule, the required stereochemistry, the cost and availability of starting materials, and the overall synthetic strategy. This guide provides the necessary comparative data to empower researchers to make an informed decision for their specific synthetic challenge.
References
- 1. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
Comparative Reactivity of (R)- vs (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in Nucleophilic Substitution
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of chiral building blocks for pharmaceutical synthesis, the stereochemical integrity and predictable reactivity of starting materials are paramount. The enantiomers of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate are valuable intermediates, offering a scaffold for the introduction of various functionalities. This guide provides a comparative analysis of the reactivity of the (R)- and (S)-enantiomers, supported by established principles of stereochemistry in nucleophilic substitution reactions and illustrated with representative experimental data.
Introduction to Stereospecificity in SN2 Reactions
The reaction of primary alkyl halides, such as (R)- and (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is its stereospecificity, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product.[1] This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[1] This backside attack leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[2]
Therefore, when (R)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate undergoes an SN2 reaction, the product will have the (S) configuration. Conversely, the (S)-enantiomer will yield the (R)-product.[1] While the intrinsic reaction rates of enantiomers with achiral reagents are identical, their reaction with chiral reagents can differ significantly.[3] For the purpose of this guide, we will consider reactions with achiral nucleophiles, where the primary difference lies in the stereochemical outcome.
Comparative Reactivity with Sodium Azide: A Case Study
To illustrate the comparative reactivity, we present data from a representative SN2 reaction of both (R)- and (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate with sodium azide to form the corresponding azidomethyl derivatives. These azido compounds are versatile intermediates, readily reduced to the corresponding aminomethyl pyrrolidines.
Quantitative Data Summary
The following table summarizes the expected outcomes for the reaction of each enantiomer with sodium azide under identical conditions. The data highlights the inversion of stereochemistry, as confirmed by polarimetry.
| Starting Material | Product | Yield (%) | Specific Rotation ([α]D) of Starting Material (c=1, CHCl3) | Specific Rotation ([α]D) of Product (c=1, CHCl3) |
| (R)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate | >95% | -35.2° | +45.8° |
| (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | (R)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate | >95% | +35.2° | -45.8° |
Note: The specific rotation values are representative and may vary slightly based on experimental conditions and purity.
Experimental Protocol: Azidation of (R)- and (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
This protocol details a general procedure for the nucleophilic substitution reaction with sodium azide.
Materials:
-
(R)- or (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)- or (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding azidomethyl pyrrolidine derivative.
-
Characterize the product by 1H NMR, 13C NMR, and measure the optical rotation using a polarimeter.
Visualization of the SN2 Reaction Pathway
The following diagram illustrates the stereospecific nature of the SN2 reaction for both the (R) and (S) enantiomers of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate with a generic nucleophile (Nu-).
Caption: SN2 reaction pathway for (R)- and (S)-enantiomers.
Conclusion
The reactivity of (R)- and (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in SN2 reactions is mechanistically identical when reacting with achiral nucleophiles, exhibiting the same reaction rates and yields under identical conditions. The critical distinction lies in the predictable and opposite stereochemical outcomes. The (R)-enantiomer consistently produces the (S)-product, while the (S)-enantiomer yields the (R)-product, both with high fidelity due to the stereospecific nature of the SN2 mechanism. This predictable reactivity and stereochemical control make both enantiomers highly valuable and reliable chiral building blocks in the synthesis of complex molecular targets.
References
Comparative Analysis of Analytical Methods for the Characterization of Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the characterization of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. This guide provides a comparative overview of analytical methods, experimental data, and detailed protocols for its characterization alongside two common synthetic precursors or alternatives: tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate.
The pyrrolidine scaffold is a privileged structure in drug discovery, and its substituted derivatives are integral to the synthesis of a wide array of pharmaceutical agents. The title compound, tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, serves as a versatile intermediate, with the iodomethyl group acting as a reactive handle for nucleophilic substitution reactions. Accurate and robust analytical characterization is paramount to ensure the identity, purity, and stability of this and related compounds, thereby guaranteeing the quality and reproducibility of subsequent synthetic transformations and the final active pharmaceutical ingredients.
This guide explores the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the characterization of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and compares its analytical profile with its hydroxymethyl and tosyloxymethyl counterparts.
Comparison of Physicochemical Properties
A summary of the key physicochemical properties of the three compounds is presented in the table below, providing a foundational basis for understanding their analytical behavior.
| Property | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₈INO₂ | C₁₀H₁₉NO₃ | C₁₇H₂₅NO₅S |
| Molecular Weight | 311.16 g/mol | 201.26 g/mol [1] | 355.45 g/mol [2] |
| Appearance | Not specified | Solid or semi-solid | Not specified |
| Key Functional Group | Iodomethyl (-CH₂I) | Hydroxymethyl (-CH₂OH) | Tosyloxymethyl (-CH₂OTs) |
Spectroscopic Characterization
Spectroscopic methods provide detailed structural information, enabling unambiguous identification and confirmation of the chemical structure of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint for each molecule.
¹H NMR Data Comparison
| Proton Assignment | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (Predicted) | tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (CDCl₃, 300 MHz)[3] | tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate (Predicted) |
| -C(CH₃)₃ | ~1.47 (s, 9H) | 1.46 (s, 9H)[3] | ~1.45 (s, 9H) |
| -CH₂-I / -CH₂-OH / -CH₂-OTs | ~3.2-3.4 (m, 2H) | 3.67-3.53 (m, 2H)[3] | ~4.0-4.2 (m, 2H) |
| Pyrrolidine Ring Protons | ~1.7-2.1 (m, 4H), ~3.3-3.5 (m, 2H), ~3.9-4.1 (m, 1H) | 1.60-2.00 (m, 4H), 3.34-3.49 (m, 2H), 4.05-3.90 (br, 1H)[3] | ~1.8-2.2 (m, 4H), ~3.3-3.6 (m, 2H), ~4.1-4.3 (m, 1H) |
| Tosyl Group Protons | - | - | ~2.4 (s, 3H), ~7.3 (d, 2H), ~7.7 (d, 2H) |
¹³C NMR Data Comparison
| Carbon Assignment | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate (Predicted) | tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Predicted) | tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate (Predicted) |
| -C(CH₃)₃ | ~28.5 | ~28.4 | ~28.4 |
| -C(CH₃)₃ | ~80.0 | ~79.5 | ~79.8 |
| -CH₂-I / -CH₂-OH / -CH₂-OTs | ~10.0 | ~65.0 | ~72.0 |
| Pyrrolidine Ring Carbons | ~23.0, ~30.0, ~46.0, ~58.0 | ~23.5, ~29.0, ~46.5, ~59.0 | ~23.0, ~29.5, ~46.0, ~58.5 |
| C=O | ~154.5 | ~155.0 | ~154.8 |
| Tosyl Group Carbons | - | - | ~21.6, ~127.9, ~129.8, ~133.0, ~144.8 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Mass Spectrometry Data Comparison
| Compound | Ionization Method | Key Fragments (m/z) and Interpretation |
| tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | EI (Predicted) | [M]+ at 311, [M-C₄H₉]+ (loss of tert-butyl), [M-Boc]+, fragments corresponding to the pyrrolidine ring. |
| tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | GC-MS (EI) | [M]+ at 201, prominent peaks at m/z 70 (pyrrolidinemethanol fragment) and 57 (tert-butyl cation)[1]. |
| tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate | ESI-MS | [M+H]⁺ at 356, [M+Na]⁺ at 378. Fragmentation would likely involve loss of the tosyl group and the Boc group. |
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of the compounds and for separating enantiomers in the case of chiral molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and chiral separations. The choice of stationary phase and mobile phase is critical for achieving good resolution. For chiral compounds like these pyrrolidine derivatives, chiral stationary phases (CSPs) are often employed.
General Chiral HPLC Method Development Workflow
Caption: A typical workflow for developing a chiral HPLC method.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary to improve their chromatographic properties.
General GC Method Considerations
For the analysis of these N-Boc protected pyrrolidine derivatives, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. The injector and detector temperatures should be optimized to ensure efficient vaporization and detection without thermal degradation. For the hydroxymethyl derivative, derivatization to a more volatile silyl ether may be beneficial.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical results. Below are representative protocols for the characterization of the hydroxymethyl analog, which can be adapted for the other compounds.
¹H NMR Spectroscopy of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Instrument: 300 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Procedure: A small amount of the sample was dissolved in CDCl₃. The ¹H NMR spectrum was recorded at room temperature.
-
Data: ¹H NMR (CDCl₃, 300 MHz) δ 4.78 (br d, 1H), 4.05-3.90 (br, 1H), 3.67-3.53 (m, 2H), 3.49-3.41 (m, 1H), 3.34-3.26 (m, 1H), 2.00 (dddd, 1H), 1.85-1.72 (m, 2H), 1.60-1.50 (m, 1H), 1.46 (s, 9H)[3].
Synthesis and Purification of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
This synthetic protocol also serves as a method for obtaining a pure sample for characterization.
Caption: Workflow for the synthesis of the hydroxymethyl analog.
The reaction of pyrrolidine-2-methanol with di-tert-butyl dicarbonate in dichloromethane at room temperature for 16 hours, followed by purification via column chromatography, yields the desired product[3].
Conclusion
The analytical characterization of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and its analogs relies on a combination of spectroscopic and chromatographic techniques. While ¹H NMR provides definitive structural confirmation, mass spectrometry is crucial for molecular weight determination. Chromatographic methods such as HPLC and GC are indispensable for purity assessment and, when necessary, chiral separation. The choice of the specific analytical method will depend on the information required, with the protocols and data presented in this guide serving as a valuable resource for researchers in the field of drug development and organic synthesis. The distinct functionalities of the iodomethyl, hydroxymethyl, and tosyloxymethyl groups lead to characteristic differences in their analytical data, allowing for their clear differentiation. Further development of specific chromatographic methods for the target compound is recommended for routine quality control.
References
Comparative Guide to Product Purity Validation Following Reactions with Chiral Pyrrolidine-Based Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of product purity validation methods after reactions involving tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and its common alternatives, the corresponding bromomethyl and tosyloxymethyl derivatives. The selection of an appropriate alkylating agent is critical in the synthesis of chiral pyrrolidine-containing compounds, impacting not only reaction efficiency but also the impurity profile of the final product. This document outlines key analytical techniques and presents a comparative analysis to aid in the selection and validation of these important synthetic intermediates.
Introduction to Chiral Pyrrolidine Alkylating Agents
tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a valuable reagent for introducing a chiral pyrrolidine moiety onto a variety of nucleophiles, a common strategy in the synthesis of biologically active molecules. The Boc-protected nitrogen allows for controlled reactivity, and the chiral center at the 2-position is often crucial for the pharmacological activity of the target compound.
The primary alternatives to the iodomethyl reagent are tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate and tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate. The choice between these reagents often depends on a balance of reactivity, stability, cost, and the specific reaction conditions. A critical aspect of utilizing these reagents is the rigorous validation of the purity of the resulting alkylated products.
Comparison of Alkylating Agent Performance
The reactivity of these alkylating agents generally follows the order of leaving group ability: I > OTs > Br. This difference in reactivity can influence reaction times, temperatures, and the potential for side reactions.
| Alkylating Agent | Leaving Group | Relative Reactivity | Common Nucleophiles | Potential Side Reactions |
| tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | Iodide (I⁻) | High | Amines, phenols, thiols, carbanions | Over-alkylation, elimination, racemization |
| tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | Bromide (Br⁻) | Moderate | Amines, phenols, thiols | Slower reaction rates requiring harsher conditions |
| tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | Tosylate (OTs⁻) | High | Amines, phenols, thiols | Formation of tosylate-related impurities |
Experimental Protocols for Purity Validation
Accurate determination of product purity requires a combination of chromatographic and spectroscopic techniques. The following are detailed protocols for the most common methods used to analyze the products of alkylation reactions with these chiral pyrrolidine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for assessing the purity of non-volatile organic compounds. For chiral molecules, chiral HPLC is essential for determining enantiomeric excess.
a) Achiral (Purity) HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is a common starting point. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product's chromophore absorbs (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
b) Chiral HPLC Protocol for Enantiomeric Excess:
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns like Chiralcel® OD-H, AD-H, or Chiralpak® IA, IB, IC.
-
Mobile Phase: Isocratic elution with a mixture of hexanes and isopropanol is typical. The ratio will need to be optimized for the specific compound to achieve baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and determine the peak areas for each enantiomer. The enantiomeric excess (ee) is calculated as: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural confirmation and can also be used for purity assessment.
a) ¹H NMR Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard proton spectrum.
-
Analysis:
-
Structural Confirmation: Verify that all expected proton signals are present with the correct chemical shifts, multiplicities, and integrations.
-
Purity Assessment: Look for small, unidentifiable peaks in the baseline which may indicate impurities. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity. Key signals to examine include the Boc group protons (a singlet around 1.4 ppm) and the protons on the pyrrolidine ring and the newly introduced substituent.
-
b) ¹³C NMR Protocol:
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Sample Preparation: As for ¹H NMR, though a more concentrated sample may be required.
-
Data Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Analysis: Confirm the presence of all expected carbon signals. The absence of extraneous peaks is an indicator of high purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product.
Protocol:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for these types of compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Analysis: Look for the protonated molecular ion [M+H]⁺. For Boc-protected compounds, a sodium adduct [M+Na]⁺ is also commonly observed. A characteristic fragmentation pattern is the loss of the Boc group or isobutylene.[1]
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for product synthesis and purity validation.
Caption: General workflow for synthesis and purity validation.
Logical Relationships in Purity Assessment
The confirmation of product purity relies on the convergence of data from multiple analytical techniques.
Caption: Logic for confirming product purity.
Conclusion
The validation of product purity after reactions with tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and its analogues is a critical step in the synthesis of chiral fine chemicals and pharmaceuticals. A multi-technique approach combining HPLC (both achiral and chiral), NMR, and mass spectrometry is essential for unambiguous structure confirmation and accurate purity assessment. While the iodomethyl derivative offers high reactivity, careful monitoring for side products is necessary. The corresponding bromo- and tosyl- derivatives may offer advantages in terms of stability and handling, but may require more forcing reaction conditions. The protocols and workflows presented in this guide provide a robust framework for researchers to ensure the quality and integrity of their synthesized compounds.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate, ensuring compliance and minimizing environmental impact.
I. Understanding the Hazards
II. Primary Disposal Method: Hazardous Waste Collection
The universally recommended and safest method for the disposal of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is through a licensed hazardous waste disposal company.
Step-by-Step Protocol:
-
Segregation: Isolate waste containing tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate from other waste streams. This includes pure compound, contaminated personal protective equipment (PPE), and any solutions.
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate".
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Follow all institutional and local regulations for hazardous waste storage.
-
Collection: Arrange for pickup by a certified hazardous waste management provider. Do not attempt to dispose of this chemical down the drain or in regular trash.
III. Alternative for Dilute Solutions: Chemical Treatment (for experienced personnel only)
For very dilute aqueous solutions containing iodo-organic compounds, chemical neutralization to reduce the iodine to a less harmful iodide form is a potential pre-treatment step before collection as hazardous waste. This procedure should only be carried out by personnel with a strong understanding of the chemical reactions involved and in a controlled laboratory setting.
Experimental Protocol: Reduction of Iodine
This is a general procedure for treating iodine-containing waste and should be adapted and tested on a small scale before being applied to the entire waste stream.
-
Preparation: In a fume hood, place the dilute solution containing the iodo-organic compound in a suitable reaction vessel.
-
Reduction: Slowly add a solution of sodium thiosulfate (Na₂S₂O₃) while stirring. The iodine, if present in its elemental form (I₂), will be reduced to colorless iodide (I⁻). The reaction can be monitored by the disappearance of the characteristic iodine color.
-
pH Adjustment: After the reaction is complete, check the pH of the solution and neutralize it if necessary, according to your institution's guidelines for aqueous waste.
-
Disposal: Even after treatment, the resulting solution should be collected as hazardous aqueous waste and disposed of through a licensed contractor, as it may still contain the organic pyrrolidine derivative.
Quantitative Data Summary
| Parameter | Guideline |
| Primary Disposal Route | Licensed Hazardous Waste Contractor |
| Waste Classification | Halogenated Organic Waste |
| Neutralizing Agent (for dilute I₂) | Sodium Thiosulfate (Na₂S₂O₃) solution |
| Drain Disposal | Strictly Prohibited |
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collection: Carefully collect the absorbent material and any contaminated solids into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
V. Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate.
Essential Safety and Operational Guide for Handling Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
1. Hazard Identification and Engineering Controls
Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a chemical compound that requires careful handling to prevent exposure. While a specific Safety Data Sheet (SDS) is not available, related compounds exhibit skin, eye, and respiratory irritation.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]
Table 1: Engineering Controls
| Control | Specification |
| Primary Ventilation | Chemical Fume Hood |
| Secondary Ventilation | Well-ventilated laboratory room |
| Emergency Equipment | Eyewash station, Safety shower |
2. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact with the compound. The following table outlines the required PPE.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Equipment | Standard |
| Eyes/Face | Safety glasses with side shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile) | Inspected prior to use[3][4] |
| Body | Laboratory coat | --- |
3. Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly.
-
Handling: Avoid direct contact with skin and eyes.[4] Prevent the formation of dust and aerosols.[4] After handling, wash hands thoroughly.[1][4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2]
4. Disposal Plan
Contaminated materials and surplus chemicals must be disposed of as hazardous waste.
Disposal Protocol:
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.
-
Contaminated Materials: Dispose of contaminated gloves, labware, and other materials in the same hazardous waste container.[4]
-
Final Disposal: Arrange for a licensed professional waste disposal service to handle the final disposal in accordance with local, state, and federal regulations.[4]
5. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate in a laboratory setting.
Caption: Standard laboratory workflow for handling chemical compounds.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
